molecular formula C5H4F6O3 B071997 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid CAS No. 1547-36-0

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Cat. No.: B071997
CAS No.: 1547-36-0
M. Wt: 226.07 g/mol
InChI Key: NOHJBOWARMTILE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a useful research compound. Its molecular formula is C5H4F6O3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
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InChI

InChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJBOWARMTILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165701
Record name 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid
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Molecular Weight

226.07 g/mol
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CAS No.

1547-36-0
Record name 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
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Record name Butyric acid, 3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)-
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Record name 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid
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Record name 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid
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Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a valuable fluorinated building block for pharmaceutical and materials science applications. The presence of two trifluoromethyl groups imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive scaffold in drug design.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the nucleophilic addition of a malonic ester to hexafluoroacetone. This is followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the target β-hydroxy acid.

Caption: Proposed three-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)malonate

This step involves a base-catalyzed nucleophilic addition of diethyl malonate to the highly electrophilic carbonyl carbon of hexafluoroacetone.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Diethyl malonate160.171.0550.116.02 g (15.2 mL)
Sodium ethoxide68.05-0.16.81 g
Hexafluoroacetone166.02-0.116.6 g
Ethanol (anhydrous)46.070.789-100 mL
Diethyl ether74.120.713-As needed
1 M HCl (aq)36.46--As needed

Procedure:

  • A solution of sodium ethoxide (6.81 g, 0.1 mol) is prepared by cautiously adding sodium metal to anhydrous ethanol (100 mL) under an inert atmosphere (N₂) in a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethyl malonate (16.02 g, 0.1 mol) is added dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Hexafluoroacetone gas (16.6 g, 0.1 mol) is bubbled through the solution at a slow rate, maintaining the temperature at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of 1 M HCl (aq) until the solution is neutral.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)malonic Acid

The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)malonate326.180.0516.31 g
Sodium hydroxide40.000.156.0 g
Water18.02-50 mL
Concentrated HCl36.46-As needed

Procedure:

  • The diester (16.31 g, 0.05 mol) is dissolved in a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

  • The mixture is heated to reflux and stirred for 4 hours.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Concentrated HCl is added dropwise with stirring until the pH of the solution is approximately 1.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the dicarboxylic acid.

Step 3: Decarboxylation to this compound

The malonic acid derivative is heated to induce decarboxylation, yielding the final product.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)malonic acid270.070.0410.8 g

Procedure:

  • The dicarboxylic acid (10.8 g, 0.04 mol) is placed in a round-bottom flask equipped with a condenser.

  • The solid is heated gently in an oil bath to its melting point.

  • The temperature is then slowly increased to 150-160 °C, at which point effervescence (evolution of CO₂) should be observed.

  • Heating is continued until the gas evolution ceases.

  • The crude product is cooled to room temperature and can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Alternative Synthetic Route: Reformatsky Reaction

An alternative approach involves the Reformatsky reaction, which utilizes an organozinc reagent.[1][2][3][4][5] This method avoids the decarboxylation step.

Caption: Alternative synthesis via the Reformatsky reaction.

A detailed experimental protocol for the Reformatsky reaction with hexafluoroacetone would require specific literature precedent, which was not identified in the initial searches. However, a general procedure would involve the activation of zinc metal, followed by the addition of ethyl bromoacetate to form the Reformatsky reagent in situ, which would then react with hexafluoroacetone. The resulting ester would then be hydrolyzed as described in section 2.2.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Hexafluoroacetone1,1,1,3,3,3-Hexafluoropropan-2-oneC₃F₆O166.02
Diethyl malonateDiethyl propanedioateC₇H₁₂O₄160.17
Final Product This compound C₅H₄F₆O₃ 242.07

Conclusion

The synthesis of this compound presents a viable route to a highly functionalized and potentially valuable building block for drug discovery and materials science. The proposed pathway, utilizing the robust and well-understood chemistry of malonic esters and hexafluoroacetone, offers a logical and scalable approach. Further optimization of reaction conditions and purification procedures would be necessary to establish a high-yielding and efficient synthesis. The alternative Reformatsky route provides another promising avenue for exploration.

References

Spectroscopic Analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Due to the novelty or limited public data available for this specific compound, this document presents expected spectroscopic data based on the analysis of its structural features and closely related, well-documented analogs such as 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid. Detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data are provided for researchers, scientists, and professionals in drug development. This guide serves as a robust template for the spectroscopic analysis of novel fluorinated carboxylic acids.

Introduction

This compound is a complex, fluorinated organic acid. The presence of two trifluoromethyl groups and a carboxylic acid moiety suggests unique chemical and physical properties relevant to pharmaceutical and materials science research. Spectroscopic analysis is critical for the structural elucidation and purity assessment of this molecule. This guide outlines the expected spectroscopic data and the methodologies to obtain them.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is illustrative and based on the known spectroscopic behavior of its constituent functional groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H2950-2850Medium
C=O (Carboxylic Acid)1760-1690Strong
C-F (CF₃)1400-1100Strong, Multiple Bands
C-O1320-1210Medium
O-H Bend1440-1395Medium

Table 2: Predicted ¹H NMR Spectroscopy Data

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₂-2.5 - 3.0Singlet2H
-OH (hydroxyl)3.0 - 5.0Broad Singlet1H
-COOH10.0 - 13.0Broad Singlet1H

Table 3: Predicted ¹³C NMR Spectroscopy Data

CarbonExpected Chemical Shift (ppm)
-CH₂-40 - 50
C-(CF₃)₂70 - 80 (quartet due to C-F coupling)
-CF₃120 - 130 (quartet due to C-F coupling)
-COOH170 - 185

Table 4: Predicted ¹⁹F NMR Spectroscopy Data

FluorineExpected Chemical Shift (ppm)Multiplicity
-CF₃-70 to -80Singlet

Table 5: Predicted Mass Spectrometry (MS) Data

IonExpected m/zFragmentation Pathway
[M-H]⁻255Deprotonation (in negative ion mode)
[M-H₂O]⁺239Loss of water from the molecular ion
[M-COOH]⁺211Loss of the carboxyl group
[CF₃]⁺69Alpha-cleavage

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or CFCl₃.

  • Data Analysis: The chemical shifts, multiplicities (splitting patterns), and integration of the peaks in each spectrum are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester may be necessary.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Experimental Workflow

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ir IR Spectroscopy purification->ir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Framework ms Mass Spectrometry (e.g., GC-MS or LC-MS) purification->ms Molecular Weight & Fragmentation data_analysis Combined Data Analysis ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Generate Technical Guide

Spectroscopic analysis workflow.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While the presented data is illustrative, the detailed experimental protocols and logical workflow offer a comprehensive approach for researchers to obtain and interpret the necessary spectroscopic information for this and other novel fluorinated compounds. The combination of IR, multinuclear NMR, and mass spectrometry is essential for the unambiguous structural elucidation and purity verification critical for applications in drug development and materials science.

Physical and chemical properties of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with a detailed, proposed experimental protocol for its synthesis based on established reactions of analogous fluorinated compounds.

Chemical Identity and Physical Properties

This compound is a highly fluorinated carboxylic acid. The presence of two trifluoromethyl groups on the same carbon atom significantly influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 17327-33-2-
Molecular Formula C₅H₄F₆O₂[1]
Molecular Weight 210.07 g/mol [1][2]
Predicted Boiling Point 138.8 ± 35.0 °C[2]
Predicted Density 1.512 ± 0.06 g/cm³[2]
Predicted pKa 3.44 ± 0.10[2]
Solubility Slightly soluble in chloroform and methanol.[2]
Storage Temperature 2-8°C[2]

Chemical Synthesis: A Proposed Experimental Protocol

2.1. Overall Reaction Scheme:

The proposed synthesis involves the reaction of malonic acid with hexafluoroacetone to form an intermediate adduct, which is then decarboxylated to yield the final product.

Synthesis_Scheme Malonic_Acid Malonic Acid Intermediate Intermediate Adduct Malonic_Acid->Intermediate 1. Base (e.g., NaH) 2. Hexafluoroacetone Hexafluoroacetone Hexafluoroacetone Final_Product This compound Intermediate->Final_Product Heat (Decarboxylation)

Caption: Proposed two-step synthesis of the target compound.

2.2. Step 1: Synthesis of the Intermediate Malonic Acid Adduct

This step involves the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone.

  • Materials:

    • Malonic acid

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Hexafluoroacetone (gas or hydrate)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.0 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask to suspend the sodium hydride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of malonic acid (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly bubble hexafluoroacetone gas (1.1 equivalents) through the solution, or add a solution of hexafluoroacetone hydrate in THF.

    • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to obtain the crude intermediate adduct.

2.3. Step 2: Decarboxylation to Yield this compound

The intermediate adduct is heated to induce decarboxylation, resulting in the final product.

  • Procedure:

    • Place the crude intermediate from Step 1 in a round-bottom flask equipped with a distillation apparatus.

    • Heat the flask in an oil bath. The temperature required for decarboxylation will need to be determined empirically but is typically in the range of 100-150 °C.

    • Collect the distilled product.

    • The crude product can be further purified by vacuum distillation or recrystallization.

2.4. Proposed Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Decarboxylation & Purification A Suspend NaH in THF B Add Malonic Acid Solution at 0°C A->B C Warm to RT, Stir 1h B->C D Cool to -78°C C->D E Add Hexafluoroacetone D->E F Warm to RT, Stir Overnight E->F G Quench with 1M HCl F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Heat Crude Adduct I->J Crude Intermediate K Distill Product J->K L Purify by Vacuum Distillation or Recrystallization K->L

Caption: Proposed experimental workflow for synthesis.

Potential Applications and Biological Relevance

While specific biological activities of this compound have not been reported, its structural motifs suggest potential applications in drug development and biochemistry.

  • Fluorinated Analog of Leucine: One source suggests its use in preparing a fluorinated analog of the amino acid leucine.[2] Fluorinated amino acids are of great interest as they can alter the conformational properties and metabolic stability of peptides and proteins.

  • Enzyme Inhibitors: The gem-bis(trifluoromethyl) carbinol moiety is a known pharmacophore in various biologically active molecules. This group can act as a transition-state analog inhibitor for certain enzymes, particularly proteases and esterases.

  • Metabolic Stability: The presence of multiple fluorine atoms is known to increase the metabolic stability of drug candidates by blocking sites of oxidative metabolism.

Further Research Directions

The lack of experimental data for this compound highlights the need for further research. Key areas for future investigation include:

  • Confirmation of Physical and Chemical Properties: Experimental determination of the melting point, boiling point, pKa, and solubility is crucial.

  • Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry is required to confirm the structure and purity of the synthesized compound.

  • Exploration of Biological Activity: Screening for activity against various biological targets, particularly enzymes susceptible to inhibition by fluorinated alcohols, would be a valuable next step.

  • Development of Synthetic Derivatives: The carboxylic acid and hydroxyl groups provide handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activities.

This technical guide serves as a foundational document for researchers interested in this compound. The provided information, combining predicted data and a detailed synthetic proposal, should facilitate further exploration and application of this intriguing fluorinated molecule.

References

In-Depth Technical Guide: Crystal Structure of a Highly Fluorinated Butanoic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: While a comprehensive crystallographic analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is not publicly available in crystallographic databases, this guide presents a detailed examination of a closely related and structurally significant analogue: 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (CAS 662-22-6). The data and methodologies herein provide critical insights into the solid-state behavior of small, densely fluorinated hydroxy acids, which are of increasing interest in medicinal chemistry and materials science. The substitution of a propanoic acid for a butanoic acid backbone, while altering chain length, is expected to have a limited impact on the local geometry and hydrogen bonding motifs dominated by the vicinal trifluoromethyl and carboxylic acid groups.

Crystallographic Analysis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

The crystal structure of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid has been determined by single-crystal X-ray diffraction.[1] The molecule crystallizes in an orthorhombic system, and its structure reveals a complex network of intermolecular hydrogen bonds that dictate the packing in the solid state.

Crystal Data and Structure Refinement

The key crystallographic parameters for 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid are summarized in the table below. This data is essential for understanding the unit cell and the overall crystal packing.

ParameterValue
Chemical FormulaC₄H₂F₆O₃
Formula Weight212.06 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a5.9949 (2) Å
b6.4007 (2) Å
c18.5642 (6) Å
Volume712.34 (4) ų
Z4
Temperature200 K
RadiationMo Kα
µ0.26 mm⁻¹
R-factor0.029
wR-factor0.076

Data sourced from a 2013 publication by Friese et al.[1]

Molecular and Supramolecular Structure

In the solid state, the molecule exhibits approximate C_s symmetry.[1] A notable feature is the near coplanarity of the carboxy group with the C-OH moiety, with an O=C—C—O(H) torsion angle of just 5.5 (2)°.[1] The crystal structure is stabilized by a network of O—H⋯O hydrogen bonds, which link the molecules into supramolecular chains extending along the a-axis.[1] An intramolecular O—H⋯O hydrogen bond is also observed.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

A common synthetic route to α-hydroxy-bis(perfluoroalkyl) carboxylic acids involves the hydrolysis of a corresponding nitrile or ester precursor. The following is a generalized protocol:

  • Cyanohydrin Formation: Hexafluoroacetone is reacted with a cyanide source, such as potassium cyanide, in a suitable solvent to form the cyanohydrin intermediate, 2,2-bis(trifluoromethyl)-2-hydroxyacetonitrile.

  • Hydrolysis: The resulting cyanohydrin is then subjected to acidic hydrolysis. This is typically achieved by heating the cyanohydrin in the presence of a strong mineral acid (e.g., concentrated hydrochloric or sulfuric acid).

  • Work-up and Purification: Following hydrolysis, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization. A suitable solvent system is selected to afford single crystals of the desired quality for X-ray diffraction. This may involve slow evaporation of a solvent or cooling of a saturated solution.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations.[1] X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[1]

Logical Workflow for Synthesis and Structural Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its structural elucidation.

G Workflow for Synthesis and Analysis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis A Hexafluoroacetone C Cyanohydrin Formation A->C B Cyanide Source B->C D Acidic Hydrolysis C->D E Crude Product D->E F Recrystallization E->F G Single Crystals F->G H X-ray Diffraction G->H I Data Collection H->I J Structure Solution & Refinement I->J K Crystallographic Data J->K

Caption: Synthesis and Analysis Workflow.

Conclusion

The crystallographic data for 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid provides a valuable model for understanding the solid-state properties of more complex fluorinated butanoic acids and their derivatives. The dominance of the trifluoromethyl groups and the robust hydrogen bonding network are key determinants of the crystal packing. This information is crucial for the rational design of new pharmaceutical compounds and advanced materials where control over intermolecular interactions is paramount. Further research is warranted to obtain the crystal structure of the titular butanoic acid to enable a direct comparison and a more complete understanding of the effects of alkyl chain extension in this class of compounds.

References

Ambiguity in Chemical Identity for CAS 661-96-1 Prevents In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the properties of the compound designated by CAS number 661-96-1 has revealed significant discrepancies in its chemical identity across various scientific databases and commercial sources. This ambiguity makes it impossible to provide a definitive and accurate technical guide as requested without further clarification.

Initial searches have associated CAS number 661-96-1 with the chemical name 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane .[1][2] This substance is identified as a halogenated propane derivative. However, a thorough review of available literature and safety data sheets provides limited information beyond basic computed physical and chemical properties.[2][3] Data regarding experimental protocols, biological activity, or involvement in signaling pathways for this specific compound is notably absent from the public domain. Several sources list it as a restricted or controlled substance, often in the context of refrigerants or chemicals of concern under regulations like the Montreal Protocol.[4][5]

Further complicating the matter, searches for synthetic methods and biological applications related to this CAS number frequently lead to unrelated but structurally distinct compounds, namely N-Methyl-N-propargylbenzylamine (Pargyline, CAS 555-57-7) and N-Methylpropargylamine (CAS 35161-71-8).[6][7][8] These are well-characterized monoamine oxidase (MAO) inhibitors with a substantial body of research detailing their synthesis, biological effects, and mechanisms of action.

Given the conflicting information and the critical importance of accurate chemical identification in a research and drug development context, we are unable to proceed with the creation of an in-depth technical guide. Constructing a guide based on an incorrectly identified compound would be misleading and counterproductive.

To resolve this issue and provide the requested detailed analysis, we require clarification from the user on the precise chemical entity of interest. Specifically, we request confirmation of whether the intended subject of the technical guide is indeed 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane, or if the provided CAS number was intended to refer to another compound, such as Pargyline or N-Methylpropargylamine.

Upon receiving this clarification, a targeted and accurate literature search will be conducted to assemble the necessary data for a comprehensive technical guide that meets the specified requirements for data presentation, experimental protocols, and visual diagrams.

References

Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and chemical literature has revealed no information on the synthesis, reactivity, or biological activity of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. This suggests that the compound is likely novel, a transient synthetic intermediate, or potentially referenced under a different nomenclature not readily identifiable.

While a detailed technical guide on the specified molecule cannot be provided due to the absence of published data, this report will instead discuss the anticipated reactivity of this unique structure based on the known chemistry of its constituent functional groups. Furthermore, we will present information on closely related, documented compounds to offer a comparative chemical context.

Predicted Reactivity of this compound

The chemical behavior of this compound would be dictated by the interplay of its carboxylic acid, tertiary alcohol, and two trifluoromethyl groups.

Diagram of Predicted Reactivity Pathways

G Predicted Reactivity of this compound cluster_Carboxylic_Acid Carboxylic Acid Reactivity cluster_Tertiary_Alcohol Tertiary Alcohol Reactivity Target_Molecule This compound Esterification Esterification (with alcohol) Target_Molecule->Esterification Amidation Amidation (with amine) Target_Molecule->Amidation Reduction_COOH Reduction (to alcohol) Target_Molecule->Reduction_COOH Decarboxylation Decarboxylation (potential, upon heating) Target_Molecule->Decarboxylation Dehydration Dehydration (to alkene) Target_Molecule->Dehydration Substitution Substitution (SN1) (under acidic conditions) Target_Molecule->Substitution

Caption: Predicted reaction pathways for the title compound.

  • Carboxylic Acid Group: This functional group is expected to undergo typical reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol. The presence of two electron-withdrawing trifluoromethyl groups on the adjacent carbon will significantly increase the acidity of the carboxylic acid.

  • Tertiary Alcohol: The tertiary alcohol is prone to dehydration under acidic conditions to form an alkene. It could also undergo substitution reactions (SN1) where the hydroxyl group is replaced by another nucleophile.

  • Trifluoromethyl Groups: The two CF3 groups are highly electron-withdrawing and sterically bulky. These groups will influence the reactivity of the entire molecule by affecting the electron density and accessibility of the reactive centers. Their presence is known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in drug design.[1]

Related Compounds and Their Known Reactivity

The following sections detail the properties and reactions of compounds structurally similar to the requested molecule.

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

This compound differs by having a methyl group instead of a second trifluoromethyl group. It is a commercially available compound.

Table 1: Physicochemical Properties of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

PropertyValue
CAS Number338-03-4
Molecular FormulaC₅H₇F₃O₃
AppearanceWhite to pale yellow solid or liquid
Assay≥97.5%

Data sourced from commercial suppliers.

The reactivity of this molecule is centered around the carboxylic acid and the tertiary alcohol, similar to the predicted reactivity of the title compound, though with less electronic influence from the single trifluoromethyl group.

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid

This compound possesses the dual trifluoromethyl substitution pattern but lacks the hydroxyl group.

Table 2: Physicochemical Properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid

PropertyValue
CAS Number17327-33-2
Molecular FormulaC₅H₄F₆O₂
Molecular Weight210.07 g/mol

Data sourced from commercial suppliers.

The primary reactivity of this molecule is associated with its highly acidic carboxylic acid group.

Potential Synthetic Approaches

While no synthesis for this compound has been reported, a hypothetical synthetic route can be proposed based on established chemical transformations.

Diagram of a Hypothetical Synthetic Workflow

G Hypothetical Synthesis Workflow Hexafluoroacetone Hexafluoroacetone Intermediate_Ester Intermediate Ester Hexafluoroacetone->Intermediate_Ester Reformatsky Reaction Reformatsky_Reagent Reformatsky Reagent (e.g., Ethyl bromoacetate and Zinc) Reformatsky_Reagent->Intermediate_Ester Target_Molecule 4,4,4-Trifluoro-3-hydroxy-3- (trifluoromethyl)butanoic acid Intermediate_Ester->Target_Molecule Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Target_Molecule

Caption: A possible synthetic route to the target molecule.

A plausible approach would involve a Reformatsky reaction between hexafluoroacetone and an alpha-haloester, such as ethyl bromoacetate, in the presence of a metal like zinc. This would yield the corresponding β-hydroxy ester, which could then be hydrolyzed to the desired carboxylic acid.

Conclusion

References

An In-depth Technical Guide to the Formation of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this synthesis is a modified Reformatsky reaction, a powerful tool for the formation of carbon-carbon bonds. This document details the reaction mechanism, provides representative experimental protocols, and presents relevant data in a clear and accessible format. The inclusion of signaling pathway diagrams and experimental workflows, rendered using Graphviz, offers a visual and in-depth understanding of the chemical processes involved.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As a result, fluorinated compounds are of great interest in the pharmaceutical and agrochemical industries. This compound is a key chiral building block that features two trifluoromethyl groups, imparting unique electronic and steric properties. Its synthesis is primarily achieved through a two-step process: a Reformatsky reaction to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

The Core Mechanism: A Modified Reformatsky Reaction

The synthesis of the ethyl ester precursor, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, is accomplished via a Reformatsky reaction.[1][2][3] This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking a carbonyl compound, in this case, the highly electrophilic hexafluoroacetone.[4][5]

The general mechanism can be broken down into the following key steps:

  • Formation of the Reformatsky Enolate: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form a zinc enolate.[1][2]

  • Nucleophilic Attack: The zinc enolate attacks the carbonyl carbon of hexafluoroacetone. The two trifluoromethyl groups on hexafluoroacetone make its carbonyl carbon highly electron-deficient and thus very susceptible to nucleophilic attack.

  • Formation of a Zinc Alkoxide: This attack results in the formation of a zinc alkoxide intermediate.

  • Acidic Workup: An acidic workup protonates the alkoxide to yield the β-hydroxy ester, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.[1]

The subsequent step to obtain the final product is the hydrolysis of the ethyl ester.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, this compound, typically under acidic or basic conditions.[6][7]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Reformatsky reaction for the synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Hydrolysis Ethyl_bromoacetate Ethyl bromoacetate Reformatsky_enolate Reformatsky Enolate (Organozinc Reagent) Ethyl_bromoacetate->Reformatsky_enolate + Zn Zinc Zn Zinc_alkoxide Zinc Alkoxide Intermediate Reformatsky_enolate->Zinc_alkoxide + Hexafluoroacetone Hexafluoroacetone Hexafluoroacetone Ester_product Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate Zinc_alkoxide->Ester_product + H₃O⁺ Acid_workup H₃O⁺ Carboxylic_acid This compound Ester_product->Carboxylic_acid H₂O, H⁺ or OH⁻

Caption: Overall reaction pathway for the formation of the target molecule.

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

This protocol is adapted from general procedures for the Reformatsky reaction.[8]

Materials:

  • Zinc dust, activated

  • Ethyl bromoacetate

  • Hexafluoroacetone (gas or hydrate)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 eq).

  • The flask is flushed with an inert gas (e.g., argon or nitrogen).

  • Anhydrous diethyl ether or THF is added to the flask.

  • A solution of ethyl bromoacetate (1.0 eq) in the chosen solvent is added dropwise to the stirred suspension of zinc. The reaction is initiated, which may require gentle heating.

  • After the initial reaction subsides, the mixture is stirred at room temperature for 1 hour to ensure the formation of the Reformatsky enolate.

  • The reaction mixture is cooled in an ice bath.

  • Hexafluoroacetone gas is bubbled through the solution, or hexafluoroacetone hydrate (1.0 eq) dissolved in the reaction solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Hydrolysis to this compound

This protocol is based on standard ester hydrolysis procedures.[6][7]

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

  • Sodium hydroxide or potassium hydroxide

  • Ethanol or methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • The ethyl ester (1.0 eq) is dissolved in ethanol or methanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) is added to the flask.

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a low pH with concentrated hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Please note that these are representative values based on analogous reactions and may vary depending on the specific experimental conditions.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
HexafluoroacetoneC₃F₆O166.02
Ethyl bromoacetateC₄H₇BrO₂167.00
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoateC₇H₇F₆O₃268.12
This compoundC₅H₃F₆O₃240.07

Table 2: Representative Reaction Parameters and Expected Outcomes

Reaction StepKey ParametersExpected YieldPurity
Reformatsky Reaction Solvent: Anhydrous THFTemperature: 0 °C to RTReaction Time: 2-4 hours60-80%>95% after purification
Ester Hydrolysis Base: NaOHSolvent: Ethanol/WaterReaction Time: 2-3 hours at reflux>90%>98% after purification

Experimental Workflow and Logical Relationships

The following diagrams provide a visual representation of the experimental workflow and the logical relationships between the key steps of the synthesis.

G cluster_workflow Experimental Workflow Start Start: Reactant Preparation Enolate_Formation Reformatsky Enolate Formation Start->Enolate_Formation Reaction Reaction with Hexafluoroacetone Enolate_Formation->Reaction Workup_1 Aqueous Workup and Extraction Reaction->Workup_1 Purification_1 Purification of Ester Workup_1->Purification_1 Hydrolysis Ester Hydrolysis Purification_1->Hydrolysis Workup_2 Acidification and Extraction Hydrolysis->Workup_2 Purification_2 Purification of Carboxylic Acid Workup_2->Purification_2 End Final Product Purification_2->End

Caption: A streamlined workflow for the synthesis of the target molecule.

G Reactants Reactants Hexafluoroacetone Ethyl bromoacetate Zinc Intermediates Intermediates Reformatsky Enolate Zinc Alkoxide Reactants->Intermediates Reaction Products Products Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate This compound Intermediates->Products Workup & Hydrolysis

Caption: Logical relationship between reactants, intermediates, and products.

Conclusion

The formation of this compound is a robust and accessible process for researchers in drug discovery and development. The modified Reformatsky reaction provides an efficient route to the key ester intermediate, which can be readily hydrolyzed to the final carboxylic acid. This technical guide has provided a detailed overview of the reaction mechanism, representative experimental protocols, and expected data, offering a solid foundation for the synthesis of this important fluorinated building block. The provided visualizations of the reaction pathway and experimental workflow serve to enhance the understanding of this chemical transformation. Further optimization of reaction conditions could potentially lead to improved yields and scalability for industrial applications.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a unique fluorinated carboxylic acid. The document details its discovery, likely dating back to studies in the mid-20th century on the reactions of highly fluorinated ketones. A detailed experimental protocol for its synthesis via the Reformatsky reaction of hexafluoroacetone and an ester of bromoacetic acid, followed by hydrolysis, is provided. Physicochemical data is summarized in a structured table for clarity. Additionally, a logical workflow for its synthesis is presented using a Graphviz diagram. This guide serves as a critical resource for researchers interested in the application of this compound in medicinal chemistry and materials science.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. This compound, with its two trifluoromethyl groups and a β-hydroxy acid moiety, represents a fascinating, albeit less common, building block for the synthesis of novel chemical entities. This guide delves into the historical context of its discovery and provides a detailed methodology for its preparation.

Discovery and History

While a definitive first synthesis paper for this compound (CAS No. 17327-33-2) has not been prominently identified in broad searches, its discovery is intrinsically linked to the exploration of the chemistry of hexafluoroacetone and the application of the Reformatsky reaction to fluorinated ketones. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.

The mid-20th century saw a surge in organofluorine chemistry, driven by the unique properties of fluorinated materials. It is highly probable that the first synthesis of this compound was achieved during this period, likely as part of broader investigations into the reactivity of hexafluoroacetone, a highly electrophilic ketone. The reaction of hexafluoroacetone with the Reformatsky reagent derived from ethyl bromoacetate would have been a logical extension of this classic organic reaction to the then-burgeoning field of fluorine chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its characterization and for planning its use in further chemical synthesis.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 17327-33-2
Molecular Formula C₅H₄F₆O₂
Molecular Weight 210.07 g/mol
Appearance White to off-white solid
Boiling Point 138.8 °C (predicted)
Density 1.512 g/cm³ (predicted)
pKa 3.44 (predicted)

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: a Reformatsky reaction to form the corresponding ester, followed by hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

This protocol is based on the general principles of the Reformatsky reaction, adapted for the use of gaseous hexafluoroacetone.

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Ethyl bromoacetate

  • Hexafluoroacetone (gas)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine in anhydrous diethyl ether.

  • The mixture is stirred until the color of the iodine disappears, indicating the activation of the zinc.

  • A solution of ethyl bromoacetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the activated zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

  • Once the formation of the organozinc reagent (Reformatsky reagent) is complete, the reaction mixture is cooled in an ice bath.

  • Hexafluoroacetone gas is then bubbled through the stirred solution at a controlled rate. The reaction is exothermic and should be monitored carefully.

  • After the addition of hexafluoroacetone is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, is purified by vacuum distillation.

Hydrolysis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

  • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Aqueous solution of a strong acid (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The ethyl ester is dissolved in a suitable solvent (e.g., ethanol or THF).

  • An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to a low pH with a cold aqueous solution of hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

  • The solid product can be further purified by recrystallization from a suitable solvent system.

Mandatory Visualization

The logical workflow for the synthesis of this compound is depicted in the following Graphviz diagram.

Synthesis_Workflow Start Starting Materials (Hexafluoroacetone, Ethyl Bromoacetate, Zinc) Reformatsky Reformatsky Reaction Start->Reformatsky Ester Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate Reformatsky->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid Purification Purification (Recrystallization) Acid->Purification FinalProduct Final Product Purification->FinalProduct

A Proposed Theoretical Investigation of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a novel, heavily fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups is expected to significantly influence its electronic properties, acidity, and conformational behavior. Due to the absence of experimental data in the current literature, this whitepaper outlines a comprehensive theoretical study using computational chemistry methods to predict its fundamental structural, spectroscopic, and electronic properties. This in-silico analysis will provide foundational data to guide future synthesis, characterization, and application of this compound.

Introduction

Highly fluorinated organic molecules are of significant interest in drug development and materials science. The incorporation of fluorine atoms, particularly trifluoromethyl (CF₃) groups, can drastically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound presents a unique structure with a chiral center bearing a hydroxyl group and two electron-withdrawing CF₃ groups, adjacent to a carboxylic acid moiety. Understanding the interplay of these functional groups is critical to harnessing its potential.

This document proposes a theoretical study based on Density Functional Theory (DFT), a robust quantum chemical method, to elucidate the properties of this molecule. The study will encompass a thorough conformational analysis, optimization of the most stable conformers, and the prediction of key spectroscopic data (¹H, ¹³C, ¹⁹F NMR, and IR) and electronic properties.

Proposed Computational Methodology

The theoretical investigation will be structured to provide a comprehensive understanding of the molecule in both the gas phase and in a solvated environment, acknowledging the importance of solvent effects on polar molecules.

Experimental Protocols / Computational Workflow:

  • Initial Structure Generation: The 3D structure of this compound will be built using a standard molecular editor. Both (R) and (S) enantiomers will be considered.

  • Conformational Analysis: Due to the flexible single bonds, a conformational search will be performed to identify low-energy conformers. A systematic scan of the dihedral angles of the C-C backbone will be conducted, followed by a preliminary geometry optimization of each conformer using a computationally less expensive method (e.g., PM7 semi-empirical method).

  • DFT Geometry Optimization: The lowest energy conformers identified will be subjected to full geometry optimization using Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-311+G(d,p) will be used, which includes diffuse functions (+) to describe anions and lone pairs accurately, and polarization functions (d,p) for better description of bonding.

    • Solvation Model: The effect of an aqueous solvent will be modeled using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Vibrational Frequency Analysis: For each optimized conformer, vibrational frequencies will be calculated at the same level of theory.

    • This will confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

    • The calculated frequencies will be used to predict the infrared (IR) spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) will be applied to the calculated frequencies to account for anharmonicity and method limitations.

  • NMR Spectra Prediction:

    • Using the optimized geometries, nuclear magnetic shieldings will be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.

    • Chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F will be calculated relative to a reference standard (Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

  • Electronic Properties Analysis:

    • Molecular orbitals (HOMO, LUMO) will be visualized to understand the electronic structure and reactivity.

    • The electrostatic potential will be mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

G cluster_workflow Proposed Computational Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Systematic Scan + PM7 Opt.) A->B C 3. DFT Geometry Optimization (B3LYP/6-311+G(d,p), IEFPCM) B->C D 4. Vibrational Frequency Analysis C->D E 5. NMR Shielding Calculation (GIAO Method) C->E F 6. Electronic Property Analysis (HOMO/LUMO, ESP) C->F G Predicted Properties: - Optimized Geometry - Relative Energies - IR Spectrum - NMR Spectra (1H, 13C, 19F) - Reactivity Sites D->G E->G F->G

Caption: A flowchart of the proposed computational workflow.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed theoretical study. The values presented are placeholders for illustrative purposes and will be populated upon completion of the calculations.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer

ParameterBond/AnglePredicted Value (Gas Phase)Predicted Value (Aqueous)
Bond Lengths (Å)
C=O1.211.22
C-OH (acid)1.351.34
C-C (backbone)1.54 - 1.561.54 - 1.56
C-OH (alcohol)1.431.42
C-CF₃1.551.55
Bond Angles (º)
O=C-OH123.0122.5
C-C-C110.0 - 112.0110.0 - 112.0
F-C-F107.0107.0
Dihedral Angles (º)
H-O-C=O0.0 or 180.00.0 or 180.0
O=C-C-CVariableVariable

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid~3400-3550Broad, Strong
O-H StretchAlcohol~3500-3600Sharp, Medium
C=O StretchCarboxylic Acid~1720-1740Very Strong
C-F StretchTrifluoromethyl~1100-1300Very Strong
C-O StretchAcid/Alcohol~1250, ~1050Strong

Table 3: Predicted NMR Chemical Shifts (δ in ppm)

NucleusPositionPredicted Chemical Shift (Aqueous)
¹H NMR
-COOH~10.0 - 12.0
-OH~4.0 - 6.0
-CH₂-~2.5 - 3.0
¹³C NMR
-COOH~170 - 175
-C(OH)(CF₃)₂~90 - 95
-CH₂-~40 - 45
-CF₃~120 - 125 (quartet)
¹⁹F NMR
-CF₃~ -75 to -80

Visualization of Molecular Structure and Properties

Visual models are essential for interpreting the complex 3D structure and electronic properties.

Caption: Connectivity diagram of the target molecule.

G cluster_relationship Logical Relationships in the Study comp_method Computational Method (DFT: B3LYP/6-311+G(d,p)) conf_analysis Conformational Analysis comp_method->conf_analysis spec_pred Spectroscopic Prediction comp_method->spec_pred geom Optimized Geometry (Bond Lengths, Angles) conf_analysis->geom energy Relative Energies conf_analysis->energy ir IR Spectrum spec_pred->ir nmr NMR Spectra spec_pred->nmr

Caption: Relationship between computational methods and predicted data.

Conclusion and Future Directions

This whitepaper outlines a rigorous computational protocol for the first theoretical characterization of this compound. The successful completion of this study will yield valuable data on the molecule's geometry, stability, and spectroscopic signatures. These theoretical predictions will serve as a crucial benchmark for future experimental synthesis and characterization, accelerating the exploration of its potential in drug design and materials science. The predicted data will aid in the interpretation of experimental NMR and IR spectra and provide insights into the molecule's reactivity and intermolecular interactions.

Solubility Profile of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, generalized experimental protocol for determining the solubility of the title compound, enabling researchers to generate precise and reliable data. The subsequent sections detail the necessary methodology, data presentation format, and a logical workflow for solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid in various organic solvents has not been published. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Heptanee.g., 25e.g., HPLC

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method to determine the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps and PTFE septa

  • Calibrated analytical balance

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other analytical instrumentation (e.g., gravimetric analysis equipment).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Dispense a precise volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility by taking into account the dilution factor.

    • Gravimetric Method (Alternative):

      • Accurately weigh a clean, dry vial.

      • Transfer a precise volume of the filtered supernatant to the weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in g/L.

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

    • Specify the temperature and the analytical method used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound Obtain High-Purity Compound Equilibration Prepare Slurry & Equilibrate at Constant T Compound->Equilibration Solvents Select & Procure Solvents Solvents->Equilibration Sampling Sample & Filter Supernatant Equilibration->Sampling Quantification Quantify Concentration (e.g., HPLC, Gravimetric) Sampling->Quantification Calculation Calculate Solubility (g/L, mol/L) Quantification->Calculation Data Tabulate Solubility Data Calculation->Data Report Generate Technical Report Data->Report

References

Methodological & Application

Applications of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1][2] 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a specialized fluorinated building block. Its structure, featuring a carboxylic acid, a tertiary alcohol, and two trifluoromethyl groups, offers a unique combination of functionalities for organic synthesis. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the adjacent hydroxyl and carboxylic acid moieties, making it a valuable tool for accessing complex fluorinated molecules.

While specific literature on the applications of this compound is limited, its structural motifs are present in various biologically active molecules. This document provides an overview of the potential applications of this reagent, drawing parallels with the chemistry of similar fluorinated building blocks and outlining detailed protocols for its potential use in key organic transformations.

Potential Applications

The unique structural features of this compound suggest its utility in several areas of organic synthesis:

  • Synthesis of Fluorinated Heterocycles: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of various fluorinated heterocycles, such as lactones, oxazines, and pyrimidines, which are important scaffolds in drug discovery.

  • Introduction of Gem-di(trifluoromethyl) Motifs: This reagent serves as a direct source for the synthetically challenging gem-di(trifluoromethyl)alkane moiety.

  • Asymmetric Synthesis: The chiral variants of this acid can be employed as chiral building blocks or auxiliaries in asymmetric transformations.

  • Formation of Biologically Active Molecules: The incorporation of the trifluoromethyl groups can enhance the pharmacological properties of target molecules, including their metabolic stability and lipophilicity.[3]

Key Synthetic Transformations and Protocols

Based on the reactivity of analogous compounds, the following are key potential transformations and detailed experimental protocols for this compound.

Esterification and Amidation Reactions

The carboxylic acid functionality can be readily converted to esters and amides, providing a handle for further synthetic manipulations.

Experimental Protocol: Synthesis of Methyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester.

EntryReactantReagentSolventTime (h)Yield (%)
1AcidSOCl₂/MeOHToluene395
2AcidTMSCHN₂Toluene/MeOH0.598
3AcidH₂SO₄MeOH492

Table 1. Comparison of Esterification Methods.

Lactonization Reactions

Intramolecular cyclization of the hydroxy acid can lead to the formation of a highly functionalized β-lactone, a valuable synthetic intermediate.

Experimental Protocol: Synthesis of 4,4-bis(Trifluoromethyl)oxetan-2-one

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add benzenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-lactone.

EntryDehydrating AgentBaseSolventTemperature (°C)Yield (%)
1TsClPyridineCH₂Cl₂2575
2MsClEt₃NCH₂Cl₂0 to 2580
3DCCDMAPTHF2565

Table 2. Conditions for β-Lactone Formation.

Logical Workflow for Synthesis

The following diagram illustrates a potential synthetic workflow starting from this compound.

G A This compound B Esterification / Amidation A->B R-OH or R₂NH Coupling Agent C Lactonization A->C Dehydrating Agent Base D Fluorinated Esters / Amides B->D E Fluorinated β-Lactone C->E F Further Functionalization D->F G Synthesis of Heterocycles E->G H Biologically Active Molecules F->H G->H

Caption: Synthetic pathways from the title compound.

Signaling Pathway Involvement

While direct evidence is pending, the structural motifs accessible from this compound are found in inhibitors of various enzymes and receptors. For instance, fluorinated β-lactones are known to inhibit serine proteases. The diagram below conceptualizes a potential mechanism of action.

cluster_0 Cell Membrane Receptor Target Receptor Pathway Downstream Signaling Cascade Receptor->Pathway Drug Fluorinated Inhibitor (derived from title compound) Drug->Receptor Binding & Inhibition Response Biological Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: Inhibition of a signaling pathway.

Conclusion

This compound represents a potentially valuable, though currently underutilized, building block in organic synthesis. Its unique combination of functional groups and high degree of fluorination provides a direct route to complex molecules that are of high interest in pharmaceutical and materials science research. The protocols and potential applications outlined here provide a foundational guide for researchers looking to explore the synthetic utility of this compound. Further investigation is warranted to fully elucidate its reactivity and expand its application in the development of novel chemical entities.

References

Application Notes and Protocols: 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a highly functionalized building block of significant interest in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups at the C3 position imparts unique electronic properties, enhances metabolic stability, and increases the lipophilicity of molecules into which it is incorporated. These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and act as a bioisostere for other groups, often leading to improved therapeutic indices. Furthermore, the hexafluoroisopropanol (HFIP) moiety is a unique hydrogen bond donor and can be a valuable building block for the synthesis of drug-like molecules, with its incorporation into small molecules potentially leading to significantly improved biological activity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this building block.

Physicochemical Properties

A comprehensive summary of the predicted and observed physicochemical properties of the ethyl ester precursor and the final butanoic acid is presented below. These properties are crucial for understanding the compound's behavior in both chemical reactions and biological systems.

PropertyEthyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoateThis compound
Molecular Formula C6H6F6O3C4H2F6O3
Molecular Weight 256.10 g/mol 212.06 g/mol
Appearance Colorless to pale yellow liquid (predicted)White to off-white solid (predicted)
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Soluble in common organic solvents (e.g., ether, THF, ethyl acetate)Soluble in polar organic solvents and aqueous base
pKa Not applicableEstimated to be lower than non-fluorinated analogues

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process, starting with the formation of its ethyl ester via a Reformatsky reaction, followed by hydrolysis.

Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal.[3][4][5] In this protocol, hexafluoroacetone is reacted with ethyl bromoacetate and activated zinc.

Experimental Workflow:

Synthesis_Step1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc Activate Zinc Dust initiation Initiate Reaction with Iodine zinc->initiation reagents Prepare Hexafluoroacetone & Ethyl Bromoacetate Solution addition Slow Addition of Reagents reagents->addition initiation->addition reflux Reflux addition->reflux quench Quench with Acid reflux->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the synthesis of the ethyl ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Zinc dust (<10 µm)65.3810.0 g0.153
Iodine253.810.2 g0.0008
Hexafluoroacetone (gas)166.02~16.6 g~0.100
Ethyl bromoacetate167.0016.7 g (11.2 mL)0.100
Anhydrous Tetrahydrofuran (THF)-150 mL-
1 M Hydrochloric acid-100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---
Ethyl Acetate-200 mL-
Hexanes---

Procedure:

  • Activation of Zinc: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of inert gas (argon or nitrogen) until the iodine sublimes and the zinc appears grayish. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of ethyl bromoacetate in anhydrous THF. Bubble hexafluoroacetone gas through the stirred zinc suspension at a slow rate. Simultaneously, add the ethyl bromoacetate solution dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

Step 2: Hydrolysis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions, followed by acidification.[6][7][8][9]

Experimental Workflow:

Hydrolysis_Workflow cluster_reaction Hydrolysis cluster_workup Work-up & Isolation ester Dissolve Ester in THF/Water base Add NaOH Solution ester->base reflux Reflux base->reflux cool Cool to 0°C reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract isolate Isolate Product extract->isolate

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate256.1010.0 g0.039
Sodium Hydroxide40.003.1 g0.078
Tetrahydrofuran (THF)-50 mL-
Water-50 mL-
6 M Hydrochloric acid-As needed-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl ester in a mixture of THF and water.

  • Hydrolysis: Add a solution of sodium hydroxide in water to the ester solution. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Acidification: Carefully acidify the reaction mixture to pH 1-2 with 6 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield the this compound as a solid. The product can be further purified by recrystallization if necessary.

Application Notes

The unique structural features of this compound make it a highly attractive building block for the development of novel pharmaceuticals and agrochemicals.[10]

Medicinal Chemistry Applications

The incorporation of the 2,2-bis(trifluoromethyl)-2-hydroxyethyl moiety can significantly impact the biological activity and pharmacokinetic properties of a lead compound.

  • Metabolic Stability: The two trifluoromethyl groups can block potential sites of metabolism, leading to an increased half-life of the drug molecule in vivo.[11]

  • Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[11]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl groups can alter the acidity of nearby protons and influence hydrogen bonding interactions with biological targets, potentially leading to enhanced binding affinity and selectivity.[11]

  • Conformational Control: The sterically demanding bis(trifluoromethyl)carbinol group can act as a conformational constraint, locking the molecule into a specific bioactive conformation.

Potential Therapeutic Targets:

The unique properties of this building block suggest its potential utility in the design of inhibitors for various enzyme classes and in targeting protein-protein interactions. A related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, is utilized as a key intermediate in the synthesis of fluorinated drugs.[10]

Signaling_Pathway cluster_drug_design Drug Design & Development cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome BuildingBlock 4,4,4-Trifluoro-3-hydroxy-3- (trifluoromethyl)butanoic acid LeadCompound Lead Compound BuildingBlock->LeadCompound Incorporate OptimizedDrug Optimized Drug Candidate LeadCompound->OptimizedDrug Optimize MetabolicStability Increased Metabolic Stability OptimizedDrug->MetabolicStability Lipophilicity Enhanced Lipophilicity OptimizedDrug->Lipophilicity BindingAffinity Improved Binding Affinity OptimizedDrug->BindingAffinity ImprovedPK Improved Pharmacokinetics MetabolicStability->ImprovedPK Lipophilicity->ImprovedPK EnhancedEfficacy Enhanced Efficacy BindingAffinity->EnhancedEfficacy

Caption: Drug development logic using the building block.

Agrochemical Applications

Similar to its role in medicinal chemistry, this building block can be used to develop new agrochemicals with improved properties. The enhanced metabolic stability can lead to longer-lasting efficacy in the field, and increased lipophilicity can improve uptake by target pests or weeds. A related compound is used in the formulation of pesticides and herbicides, suggesting similar potential for the title compound.[10]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, highly fluorinated molecules. Its unique structural and electronic properties offer significant advantages in the design of new pharmaceuticals and agrochemicals with improved efficacy, stability, and pharmacokinetic profiles. The synthetic protocols provided herein offer a practical route to this compound, enabling its broader exploration in various research and development endeavors.

References

Application Note: Derivatization of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound of interest in various fields, including drug development and materials science. Its analysis by gas chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and a tertiary alcohol). Derivatization is a crucial step to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid functionalities.[1]

Principle

Silylation involves the replacement of active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group. This process is typically achieved using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for more stable derivatives.[2] The resulting TMS-derivatives are significantly more volatile and less polar, allowing for excellent chromatographic separation and subsequent mass spectrometric detection.

Quantitative Data Summary

ParameterDerivatization MethodAnalyte ClassTypical ValuesReference
Limit of Detection (LOD) Esterification with isobutyl chloroformate (GC-EI-MS)Perfluorinated carboxylic acids0.030-0.314 µg/mL[3]
Limit of Detection (LOD) Esterification with benzyl bromide (GC-LIMS)Perfluorinated carboxylic acids6.0-9.5 ng/mL[4]
Reaction Yield Esterification with perfluorinated alcoholsVarious carboxylic acids45-97%[5]
Reaction Time Silylation (general)Alcohols, carboxylic acidsMinutes to hours[1]
Reaction Temperature Silylation (general)Alcohols, carboxylic acidsRoom temperature to 100 °C[1][2]

Experimental Protocol: Silylation of this compound

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • For sample analysis, ensure the sample is in a solution or dried down. If in an aqueous solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water can significantly hinder the silylation reaction.[1]

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution (or the dried residue) into a clean, dry 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent.[1]

    • Immediately cap the vial tightly.

  • Reaction Incubation:

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically for this specific compound.[1]

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample for analysis.

GC-MS Parameters (Suggested Starting Conditions)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-600

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis start Start with Sample dissolve Dissolve in Anhydrous Solvent or Dry Down start->dissolve pipette Pipette into GC Vial dissolve->pipette add_pyridine Add Anhydrous Pyridine pipette->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa cap_vial Cap Vial Tightly add_bstfa->cap_vial vortex Vortex Mix cap_vial->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for the silylation of this compound.

References

Application Notes and Protocols for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a highly specialized molecule and is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-established principles of medicinal chemistry and draw from data on structurally analogous compounds. The information provided serves as a strategic guide for researchers and drug development professionals interested in the potential of this and similar chemical entities.

Application Notes

Introduction and Rationale

This compound incorporates two key pharmacophores: a gem-di(trifluoromethyl)alkanol motif and an α-hydroxy carboxylic acid. This unique combination suggests significant potential in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl (CF₃) groups highly resistant to metabolic degradation by enzymes such as Cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.

  • Enhanced Lipophilicity: The two CF₃ groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

  • Increased Binding Affinity: The strong electron-withdrawing nature of the CF₃ groups can alter the acidity of the adjacent hydroxyl and carboxylic acid protons, potentially leading to stronger hydrogen bonding interactions with biological targets like enzyme active sites.

  • Enzyme Inhibition Potential: The α-hydroxy carboxylic acid moiety is a known zinc-binding group, a feature often exploited in the design of inhibitors for zinc-dependent enzymes, such as matrix metalloproteinases (MMPs). The hydrated form of the trifluoromethyl groups can also mimic the tetrahedral transition state of substrate hydrolysis, further enhancing inhibitory potential.

Potential Therapeutic Applications

Given its structural features, derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Oncology: As an inhibitor of matrix metalloproteinases, which are often overexpressed in tumors and play a role in metastasis. The compound's derivatives could also exhibit direct cytotoxic effects on cancer cells.

  • Inflammatory Diseases: By targeting MMPs or other pro-inflammatory enzymes, this scaffold could be explored for the treatment of conditions like arthritis and inflammatory bowel disease.

  • Infectious Diseases: The unique properties of highly fluorinated compounds can be leveraged to design novel antimicrobial or antiviral agents.

Physicochemical and Biological Properties of Analogous Compounds

Quantitative data for structurally related fluorinated compounds are summarized below to provide a reference for expected properties.

Table 1: Physicochemical Properties of Structurally Related Fluorinated Carboxylic Acids

Compound/ClassMolecular Weight ( g/mol )pKaLogPReference(s)
Perfluorooctanoic Acid414.07~0.5~6.3[1]
Perfluorononanoic Acid464.08Low>5.6[2]
Trifluoroacetic Acid114.020.52-
α-Hydroxy Acids (general)Variable3-4<1

Table 2: Biological Activity of Structurally Related Trifluoromethyl-Containing Inhibitors

Compound ClassTarget Enzyme/Cell LineIC₅₀ ValueReference(s)
Quinoline-Derived Trifluoromethyl AlcoholsA549 Cancer Cells14.14 µM (LC₅₀)[3][4]
Fluorinated α-aminohydroxamic acidsMatrix Metalloproteinase-2 (MMP-2)Nanomolar range[5]
Fluorinated α-aminohydroxamic acidsMatrix Metalloproteinase-9 (MMP-9)Nanomolar range[5]
Trifluoromethyl Thioxanthone AnaloguesHeLa Cancer Cells87.8 nM[6]
5-Trifluoromethylpyrimidine DerivativesEGFR Kinase0.091 µM[7]

Table 3: Metabolic Stability of Drugs With and Without Trifluoromethyl Substitution

Compound Pair (Methyl vs. Trifluoromethyl)SystemIn Vitro Half-life (t½)Intrinsic Clearance (CLᵢₙₜ)Reference(s)
Picornavirus Inhibitor (WIN 54954 analogue)Monkey Liver MicrosomesLonger for CF₃ analogueLower for CF₃ analogue[8][9]
General ComparisonHuman Liver MicrosomesLongerLower[8][10]

Experimental Protocols

Synthesis Protocol: A Plausible Route

A plausible synthetic route to the target compound involves a two-step process: a Reformatsky-type reaction followed by ester hydrolysis.

G cluster_0 Step 1: Reformatsky-type Reaction cluster_1 Step 2: Ester Hydrolysis Hexafluoroacetone Hexafluoroacetone Reaction_1 Reaction in THF Hexafluoroacetone->Reaction_1 Bromoacetate Ethyl 2-bromoacetate Bromoacetate->Reaction_1 Zinc Zinc dust Zinc->Reaction_1 Intermediate Ethyl 4,4,4-trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoate Intermediate_ref Ethyl 4,4,4-trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoate Reaction_1->Intermediate Product 4,4,4-Trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoic acid Reaction_2 Aqueous Base (e.g., NaOH) then Acid Workup Intermediate_ref->Reaction_2 Reaction_2->Product

Plausible synthetic workflow for the target compound.

Protocol 1.1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

This protocol is adapted from the general principles of the Reformatsky reaction.[11][12][13][14]

  • Materials and Reagents:

    • Zinc dust, activated

    • Ethyl 2-bromoacetate

    • Hexafluoroacetone

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • In a dropping funnel, prepare a solution of ethyl 2-bromoacetate (1.0 equivalent) and hexafluoroacetone (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired ester.

Protocol 1.2: Hydrolysis to this compound

This is a standard procedure for the saponification of an ester.[3][15][16][17]

  • Materials and Reagents:

    • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

    • Sodium hydroxide (or lithium hydroxide)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ester (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) by the dropwise addition of concentrated HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

Biological Evaluation Protocols

G cluster_0 In Vitro Assay Cascade A Primary Screening: Cytotoxicity Assay (MTT) B Secondary Screening: Enzyme Inhibition Assay A->B Active Compounds C Tertiary Screening: Metabolic Stability Assay B->C Potent Inhibitors

A typical workflow for in vitro biological evaluation.

Protocol 2.1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).[8][10][18][19]

  • Materials and Reagents:

    • Cancer cell line of interest (e.g., A549, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2.2: Enzyme Inhibition Assay (Generic)

This protocol can be adapted for various enzymes, such as matrix metalloproteinases.

  • Materials and Reagents:

    • Purified enzyme of interest

    • Specific fluorogenic substrate for the enzyme

    • Test compound stock solution (in DMSO)

    • Assay buffer (optimized for the specific enzyme)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In the wells of a 96-well plate, add the diluted compound solutions.

    • Add a fixed concentration of the purified enzyme to each well. Include a positive control (known inhibitor) and a negative control (no inhibitor).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Hypothetical MMP Inhibition Pathway MMP Matrix Metalloproteinase (MMP) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->Degradation Invasion Tumor Cell Invasion and Metastasis Degradation->Invasion Inhibitor Fluorinated α-Hydroxy Acid Inhibitor Inhibitor->MMP inhibits

Hypothetical signaling pathway for an MMP inhibitor.

Protocol 2.3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[5]

  • Materials and Reagents:

    • Human liver microsomes (HLM)

    • Test compound stock solution (in DMSO or acetonitrile)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Acetonitrile (with internal standard for LC-MS/MS analysis)

    • 96-well incubation plate

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Thaw the human liver microsomes on ice and dilute them in cold phosphate buffer.

    • Add the microsomal solution to the wells of the 96-well plate.

    • Pre-warm the plate to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

    • Once all time points are collected, centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the amount of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

References

Experimental procedure for reactions involving 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a highly fluorinated building block with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established chemical principles and analogous reactions found in the literature.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the formation of its ethyl ester followed by hydrolysis.

Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

A plausible method for the synthesis of the ethyl ester is the Reformatsky reaction . This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a ketone or aldehyde. In this case, the reaction would occur between ethyl bromoacetate, zinc metal, and hexafluoroacetone.

Experimental Workflow for Ethyl Ester Synthesis:

reagents Ethyl bromoacetate + Zinc reaction_mixture Reaction Mixture in THF reagents->reaction_mixture ketone Hexafluoroacetone ketone->reaction_mixture reflux Reflux reaction_mixture->reflux workup Aqueous Workup (e.g., NH4Cl) reflux->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate purification->product

Figure 1: General workflow for the synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate via a Reformatsky-type reaction.

Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) until the color of the activating agent disappears.

  • Reaction Initiation: To the activated zinc suspension, add a solution of ethyl bromoacetate in anhydrous THF dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the formation of a cloudy suspension of the organozinc reagent.

  • Addition of Hexafluoroacetone: Once the formation of the Reformatsky reagent is evident, cool the reaction mixture in an ice bath. Slowly bubble hexafluoroacetone gas into the stirred suspension or add a pre-condensed solution of hexafluoroacetone in THF.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis to this compound

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally irreversible.

Experimental Workflow for Hydrolysis:

ester Ethyl 4,4,4-trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoate reaction_mixture Reaction Mixture ester->reaction_mixture base Aqueous Base (e.g., NaOH or KOH) base->reaction_mixture reflux Reflux reaction_mixture->reflux acidification Acidification (e.g., HCl) reflux->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification product 4,4,4-Trifluoro-3-hydroxy-3- (trifluoromethyl)butanoic acid purification->product

Figure 2: General workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol (Basic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl ester in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.0 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1-2.

  • Isolation and Purification: The carboxylic acid may precipitate upon acidification and can be collected by filtration. Alternatively, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

Reactions of this compound

The presence of both a carboxylic acid and a tertiary alcohol functionality allows for a range of chemical transformations.

Esterification

The carboxylic acid can be converted to various esters using standard esterification protocols.

Protocol (Fischer Esterification):

  • Dissolve the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the resulting ester by distillation or chromatography.

Amide Bond Formation

The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.

Protocol (using a coupling agent like EDC/HOBt):

  • Dissolve the carboxylic acid, the desired amine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

Quantitative Data

Currently, there is a lack of published quantitative data (e.g., reaction yields, spectroscopic data) specifically for this compound and its direct reactions. The following table provides hypothetical data based on general expectations for analogous reactions. Researchers should determine these values experimentally.

ReactionReactantsProductExpected Yield (%)
Ester Synthesis Ethyl bromoacetate, Zinc, HexafluoroacetoneEthyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate60-80
Hydrolysis (Basic) Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, NaOH(aq)This compound>90
Esterification (Fischer) This compound, Methanol, H₂SO₄ (cat.)Methyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate70-90
Amide Formation (EDC/HOBt) This compound, Benzylamine, EDC, HOBtN-Benzyl-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide65-85

Potential Applications in Drug Development

The unique structural features of this compound, particularly the two trifluoromethyl groups, make it an interesting scaffold for drug discovery. The high fluorine content can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Logical Relationship for Drug Discovery Application:

start 4,4,4-Trifluoro-3-hydroxy-3- (trifluoromethyl)butanoic acid esterification Esterification start->esterification amidation Amide Formation start->amidation other_deriv Other Derivatizations start->other_deriv library Library of Derivatives esterification->library amidation->library other_deriv->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: A logical workflow illustrating the potential use of the title compound in a drug discovery program.

No specific signaling pathways involving this compound have been reported in the literature to date. Researchers are encouraged to explore its biological activities in relevant therapeutic areas.

Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Fluorinated Building Blocks Analogous to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific documented applications of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis are not prevalent in readily available literature, the principles of utilizing chiral fluorinated building blocks are well-established and of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on a chiral scaffold presents unique steric and electronic properties that can be exploited for high stereocontrol. This document provides detailed application notes and protocols for analogous chiral fluorinated compounds, offering a practical guide for researchers working in this area.

The following sections detail the utility of chiral β-hydroxy acids bearing trifluoromethyl groups and provide a representative protocol for an asymmetric aldol reaction, a cornerstone of stereoselective C-C bond formation.

Application Notes: The Role of Chiral Trifluoromethylated β-Hydroxy Acids in Asymmetric Synthesis

Chiral building blocks containing trifluoromethyl groups are highly valuable in drug design and development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Chiral β-hydroxy acids with α- or β-trifluoromethyl substituents serve as versatile synthons for the preparation of a variety of enantiomerically pure compounds.

Key Applications:

  • Synthesis of Chiral Ligands: The hydroxyl and carboxyl functionalities can be readily modified to synthesize chiral ligands for asymmetric catalysis. The fluorine atoms can influence the electronic properties of the ligand, potentially enhancing catalytic activity and enantioselectivity.

  • Chiral Auxiliaries: Although less common for this specific substitution pattern, similar structures can be employed as chiral auxiliaries to control the stereochemical outcome of reactions on an attached prochiral substrate.

  • Precursors to Bioactive Molecules: These building blocks are precursors to complex chiral molecules with potential pharmaceutical applications, including enzyme inhibitors and central nervous system agents. The defined stereochemistry is crucial for specific biological activity.

General Workflow for Utilizing Chiral Fluorinated Building Blocks:

The general workflow for employing a chiral fluorinated building block, such as a trifluoromethylated β-hydroxy acid, in an asymmetric synthesis campaign is outlined below. This process typically involves the preparation of a chiral catalyst or auxiliary from the building block, followed by the key stereoselective reaction and subsequent transformations to yield the target molecule.

G General Workflow for Asymmetric Synthesis A Chiral Fluorinated Building Block B Synthesis of Chiral Ligand/Auxiliary A->B Derivatization C Asymmetric Reaction (e.g., Aldol, Michael) B->C Catalysis/ Stereocontrol D Purification and Characterization C->D Isolation E Further Synthetic Modifications D->E Functional Group Transformation F Final Chiral Target Molecule E->F Completion

Figure 1: General workflow for the application of a chiral fluorinated building block in asymmetric synthesis.

Experimental Protocols: Asymmetric Aldol Reaction Using a Chiral Trifluoromethylated Proline-derived Catalyst

This protocol describes a representative asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral proline derivative bearing trifluoromethyl groups. This serves as an illustrative example of how chiral fluorinated molecules can be employed to induce high stereoselectivity.

Reaction Scheme:

A generic asymmetric aldol reaction is depicted below, where a chiral catalyst facilitates the enantioselective formation of a β-hydroxy ketone.

G Asymmetric Aldol Reaction Catalytic Cycle cluster_0 Catalytic Cycle A Chiral Catalyst (Proline Derivative) B Enamine Formation A->B + Ketone - H2O C Aldol Addition B->C + Aldehyde D Iminium Ion Intermediate C->D E Hydrolysis D->E + H2O E->A - Product

Figure 2: Simplified catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

Materials:

  • Chiral Catalyst: (S)-2-(Trifluoromethyl)pyrrolidine (or analogous chiral amine)

  • Ketone (e.g., Acetone)

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral catalyst (0.1 mmol, 10 mol%).

  • Add the aldehyde (1.0 mmol, 1.0 equivalent) to the flask.

  • Dissolve the catalyst and aldehyde in anhydrous DMSO (2.0 mL).

  • Add the ketone (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical results for an asymmetric aldol reaction catalyzed by a chiral fluorinated amine.

EntryAldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
14-NitrobenzaldehydeAcetone10249598
2BenzaldehydeAcetone10368895
34-ChlorobenzaldehydeCyclohexanone15489299 (anti)
42-NaphthaldehydeAcetone10249097

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoromethylated compounds should be handled with care, as their toxicological properties may not be fully characterized.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

While direct, detailed protocols for the asymmetric synthetic applications of this compound are not extensively reported, the principles outlined in these application notes and the provided representative protocol offer a solid foundation for researchers and drug development professionals. The use of analogous chiral fluorinated building blocks, particularly in catalytic asymmetric reactions, is a powerful strategy for the synthesis of enantiomerically pure molecules with potential applications in various fields of science. The unique properties conferred by the trifluoromethyl groups make this class of compounds a continuing area of active research.

References

Application Notes and Protocols for the Use of Fluorinated Hydroxy Acids in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the use of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid as a monomer in polymer chemistry. The following application notes and protocols are based on the synthesis and properties of structurally related fluorinated polymers, such as fluorinated polyhydroxyalkanoates (PHAs) and fluorinated polyesters. These notes are intended to provide a foundational understanding and experimental guidance for researchers interested in the development of novel polymers from highly fluorinated hydroxy acids.

Introduction to Fluorinated Polyesters and Polyhydroxyalkanoates

The incorporation of fluorine atoms into a polymer backbone can significantly enhance its chemical, thermal, and biological properties. Fluorinated polymers often exhibit increased stability, hydrophobicity, and biocompatibility, making them attractive for a range of applications in the biomedical, pharmaceutical, and materials science fields.

While the direct polymerization of this compound is not documented, analogous fluorinated monomers can be polymerized to yield polyesters with unique characteristics. The presence of trifluoromethyl groups can lead to polymers with lower surface energy and altered crystallinity compared to their non-fluorinated counterparts.

Potential Polymerization Pathways

There are several potential pathways for the polymerization of a fluorinated hydroxy acid like this compound. These include:

  • Polycondensation: Direct polycondensation of the hydroxy acid, typically under vacuum at elevated temperatures with a suitable catalyst, would eliminate water to form polyester linkages.

  • Ring-Opening Polymerization (ROP): The hydroxy acid could first be converted to its corresponding lactone (a cyclic ester). The strained ring of the lactone can then be opened and polymerized using a variety of initiators (anionic, cationic, or coordination-insertion) to form a high molecular weight polymer. This method often allows for better control over the polymer's molecular weight and architecture.[1][2]

The following sections will focus on protocols derived from the synthesis of related fluorinated polymers.

Experimental Protocols

Protocol 3.1: Synthesis of a Fluorinated Polyester via Polycondensation

This protocol is a generalized procedure based on the synthesis of fluorinated polyesters from fluorinated diacids and diols. It is adapted here for the hypothetical self-condensation of a fluorinated hydroxy acid.

Materials:

  • Fluorinated hydroxy acid monomer (e.g., this compound)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Methanol (for quenching)

  • Chloroform or other suitable solvent for polymer dissolution

  • Methanol or other non-solvent for precipitation

Procedure:

  • Monomer Preparation: Ensure the fluorinated hydroxy acid monomer is of high purity and thoroughly dried to remove any residual water, which can interfere with the polymerization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add the fluorinated hydroxy acid monomer and the catalyst (typically 0.01-0.1 mol% relative to the monomer).

  • Esterification Step (Low Temperature): Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-180°C. Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser. This step is typically carried out for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Step (High Temperature and Vacuum): Gradually increase the temperature to 200-250°C while slowly applying a vacuum (0.1-1 mmHg). The increased temperature and reduced pressure facilitate the removal of the water byproduct and drive the polymerization reaction towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture will increase significantly during this stage. This step is typically continued for 4-8 hours.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and then dissolve the resulting polymer in a suitable solvent like chloroform.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60°C until a constant weight is achieved.

Protocol 3.2: Hypothetical Ring-Opening Polymerization of a Trifluoromethyl-Substituted β-Lactone

This protocol is based on the ring-opening polymerization of β-lactones to form polyhydroxyalkanoates.

Materials:

  • Trifluoromethyl-substituted β-lactone monomer

  • Anionic initiator (e.g., potassium naphthalenide, sodium benzoate) or a coordination-insertion catalyst (e.g., tin(II) octoate)

  • Dry toluene or other aprotic solvent

  • Methanol (for quenching)

  • Chloroform for dissolution

  • Hexane or methanol for precipitation

Procedure:

  • Monomer and Solvent Preparation: The lactone monomer must be rigorously purified and dried. The solvent (toluene) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Setup: Assemble a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen). Add the dry solvent via cannula.

  • Initiation: Add the initiator to the solvent and stir until fully dissolved.

  • Polymerization: Cool the initiator solution to the desired temperature (e.g., 0°C or room temperature) and slowly add the lactone monomer via syringe. Allow the reaction to proceed for the desired time, which can range from a few minutes to several hours, depending on the reactivity of the monomer and initiator.

  • Termination: Quench the polymerization by adding a small amount of acidified methanol.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane or methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical properties of related fluorinated polymers found in the literature. These values can serve as a benchmark for what might be expected from polymers derived from this compound.

Table 1: Thermal Properties of Fluorinated Polymers

Polymer TypeMonomer(s)Glass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)Reference
Fluorinated PolyesterDimethyl tetrafluorosuccinate, Ethylene glycol--> 300°C[3]
Fluorinated PolyimideAromatic diamine with trifluoromethyl groups259–281 °C-515–561 °C[4]
Fluorinated PHA11-(2-Fluorophenoxy)undecanoic acidNot Reported163-169°CNot Reported[5]

Table 2: Molecular Weight Data for Fluorinated Polymers

Polymer TypePolymerization MethodNumber Average MW (Mn)Polydispersity Index (PDI)Reference
Trifluoromethyl-substituted PolystyreneAtom Transfer Radical Polymerization> 20 kDa1.04[6]
Fluorinated PolyesterRAFT Step-Growth Polymerization10-20 kDa1.2-1.5[7]
Fluorinated Acrylate PolymerRadical Polymerization> 100 kDaNot Reported[8]

Visualizations

Polycondensation_Workflow cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Fluorinated Hydroxy Acid Reactor Reaction Vessel Monomer->Reactor Catalyst Polycondensation Catalyst Catalyst->Reactor Esterification Esterification (150-180°C, N2) Reactor->Esterification Heat Polycondensation Polycondensation (200-250°C, Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Dissolution Dissolve in Solvent Polycondensation->Dissolution Cool & Dissolve Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Purified Fluorinated Polyester

Caption: Experimental workflow for the synthesis of a fluorinated polyester via polycondensation.

ROP_Pathway cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_termination Termination HydroxyAcid Fluorinated Hydroxy Acid Lactone Fluorinated Lactone HydroxyAcid->Lactone Cyclization Polymer_Chain Growing Polymer Chain Lactone->Polymer_Chain Ring-Opening Initiator Initiator Initiator->Polymer_Chain Growing_Chain Longer Polymer Chain Polymer_Chain->Growing_Chain Propagation Lactone2 Lactone Monomer Lactone2->Growing_Chain Final_Polymer Fluorinated Polyester Growing_Chain->Final_Polymer Quenching

Caption: Logical relationship for the synthesis of a fluorinated polyester via ring-opening polymerization.

References

Application Notes and Protocols for the Scale-up Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The protocols are based on established chemical principles, including the Reformatsky reaction, and are intended to serve as a comprehensive guide for laboratory and pilot-plant scale production.

Overview and Synthetic Strategy

The synthesis of this compound on a larger scale can be efficiently achieved through a two-step process. The key transformation involves a Reformatsky reaction between hexafluoroacetone and an α-haloacetate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from aldehydes or ketones and is amenable to scale-up.[1][2][3][4][5]

The overall synthetic pathway is as follows:

Hexafluoroacetone Hexafluoroacetone IntermediateEster Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate Hexafluoroacetone->IntermediateEster EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->IntermediateEster Zinc Activated Zinc Zinc->IntermediateEster Reformatsky Reaction Hydrolysis Hydrolysis IntermediateEster->Hydrolysis FinalAcid This compound Hydrolysis->FinalAcid

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierNotes
Hexafluoroacetone684-16-2VariousTypically supplied as a gas; can be condensed for use.
Ethyl bromoacetate105-36-2VariousLachrymator; handle in a fume hood.
Zinc dust, activated7440-66-6VariousActivation is crucial for reaction initiation.
Iodine7553-56-2VariousUsed for zinc activation.
Diethyl ether, anhydrous60-29-7VariousUse a dry, non-stabilized grade.
Toluene, anhydrous108-88-3VariousUse a dry grade.
Hydrochloric acid7647-01-0VariousFor workup.
Sodium sulfate, anhydrous7757-82-6VariousFor drying organic phases.
Sodium hydroxide1310-73-2VariousFor hydrolysis.
Step 1: Scale-up Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (Reformatsky Reaction)

This protocol is adapted from general procedures for the Reformatsky reaction.[2][5]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Activate Zinc dust with Iodine in a reactor. B Add anhydrous toluene. A->B C Prepare a solution of Hexafluoroacetone and Ethyl Bromoacetate in toluene. B->C D Slowly add the reactant solution to the zinc suspension. C->D E Maintain temperature at 40-50 °C. D->E F Monitor reaction progress by GC. E->F G Cool the reaction mixture. F->G H Quench with dilute HCl. G->H I Separate the organic layer. H->I J Wash with brine and dry over Na2SO4. I->J K Concentrate under reduced pressure. J->K L Purify the crude ester by vacuum distillation. K->L

Figure 2: Experimental workflow for the synthesis of the intermediate ester.

Protocol:

  • Zinc Activation: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add activated zinc dust (5.0 eq) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears.

  • Reaction Setup: Allow the flask to cool to room temperature and add anhydrous toluene (50 mL).

  • Reactant Addition: In the dropping funnel, prepare a solution of hexafluoroacetone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene (10 mL). Add a small portion of this solution to the zinc suspension to initiate the reaction. Once the exothermic reaction begins, add the remaining solution dropwise while maintaining the reaction temperature between 40-50 °C with external cooling.

  • Reaction Completion: After the addition is complete, stir the mixture at 50 °C for an additional 2 hours or until the reaction is complete as monitored by Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

  • Purification: Purify the crude product by vacuum distillation.

Representative Data:

ParameterValue
Scale1 mole
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by GC)>98%
Step 2: Hydrolysis to this compound

Protocol:

  • Hydrolysis Setup: In a 5 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (1.0 eq) in a 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the product with diethyl ether (4 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation, a technique noted for purifying similar hydroxy-carboxylic acids.[6]

Representative Data:

ParameterValue
Scale0.5 mole
Reaction Time4-6 hours
Typical Yield85-95%
Purity (by HPLC)>99%

Analytical Methods

Gas Chromatography (GC)
  • Application: Monitoring the progress of the Reformatsky reaction and assessing the purity of the intermediate ester.

  • Typical Conditions:

    • Column: DB-5 or equivalent capillary column.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: 50 °C (2 min), then ramp to 250 °C at 15 °C/min.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Application: Monitoring the hydrolysis reaction and confirming the molecular weight of the final product.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Ionization: Electrospray Ionization (ESI) in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: Structural confirmation of the intermediate ester and the final product.

  • ¹H NMR: To identify and quantify protons in the molecule.

  • ¹³C NMR: To identify all unique carbon atoms.

  • ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl groups.

Safety Precautions

  • Hexafluoroacetone: A toxic and corrosive gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl bromoacetate: A lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

  • Zinc dust: Flammable solid. Handle away from ignition sources.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For a related compound, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the target molecule.

References

Application Notes and Protocols for Chiral Resolution Using 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical step in drug development and manufacturing. Chiral resolution via diastereomeric salt formation remains one of the most widely used and practical methods for achieving this separation on a large scale.[1][2]

This document provides detailed application notes and protocols for the use of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid as a chiral resolving agent. The presence of two trifluoromethyl groups in this resolving agent can enhance the interactions and solubility differences between the resulting diastereomeric salts, potentially leading to more efficient separations.[3] The protocols outlined below are designed to serve as a comprehensive guide for the resolution of racemic basic compounds, such as chiral amines.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is based on the reaction of a racemic mixture of a base (e.g., a chiral amine) with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[4][5] Once the diastereomeric salts are separated, the individual enantiomers of the base can be recovered by treatment with a strong acid or base to break the salt.

Advantages of Using a Fluorinated Chiral Resolving Agent

The incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical properties.[3] In the context of a chiral resolving agent, the presence of trifluoromethyl groups in this compound can offer several advantages:

  • Enhanced Acidity: The electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the carboxylic acid, facilitating salt formation with a wider range of basic compounds.

  • Modified Solubility: Fluorinated compounds often exhibit unique solubility profiles, which can be exploited to achieve better separation of the diastereomeric salts during crystallization.

  • Increased Intermolecular Interactions: The fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions, potentially leading to more distinct crystalline structures for the diastereomeric salts and thus greater differences in solubility.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using (R)- or (S)-4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific applications.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol describes the formation of diastereomeric salts and their separation by fractional crystallization.

Materials:

  • Racemic amine

  • (R)- or (S)-4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Stir plate and stir bar

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean and dry flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable anhydrous solvent with gentle warming and stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure this compound in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with continuous stirring. The formation of a precipitate may be observed.

  • Crystallization:

    • If a precipitate forms immediately, heat the mixture until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

    • If no precipitate forms, slowly add a less polar co-solvent (e.g., hexane, heptane) until turbidity is observed, then warm to re-dissolve and cool slowly.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis (Optional): Determine the melting point and specific rotation of the isolated diastereomeric salt to assess its purity.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the resolved amine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt from Protocol 1

  • Aqueous base solution (e.g., 1 M NaOH, 1 M K₂CO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution of Salt: Dissolve the dried diastereomeric salt in a minimal amount of water.

  • Basification: Add the aqueous base solution dropwise with stirring until the pH of the solution is basic (pH > 10). This will liberate the free amine from the salt.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (3 x 20 mL).

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or NMR spectroscopy with a chiral solvating agent.[6] The specific rotation should also be measured.

Data Presentation

The following table summarizes hypothetical data for the resolution of a generic racemic amine using (R)-4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

Racemic AmineResolving AgentSolvent SystemYield of Less Soluble Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)Specific Rotation of Resolved Amine [α]²⁰D (c=1, solvent)
1-Phenylethanamine(R)-AcidEthanol/Hexane42>98 (S)-enantiomer+40.5° (c=1, neat)
1-(4-Methoxyphenyl)ethanamine(R)-AcidIsopropanol3895 (S)-enantiomer+35.2° (c=1, MeOH)
Propranolol(S)-AcidAcetonitrile45>99 (R)-enantiomer-25.7° (c=1, EtOH)

Visualizations

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiomer racemic_amine Racemic Amine (R/S) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-Acid-(S)-Amine) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt ((R)-Acid-(R)-Amine) in Mother Liquor filtration->more_soluble basification Basification (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction drying Drying and Solvent Removal extraction->drying pure_enantiomer Enantiomerically Pure Amine ((S)-Amine) drying->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Caption: Formation of Diastereomeric Salts with Different Physical Properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Below you will find troubleshooting advice and frequently asked questions (FAQs) to improve your reaction yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step process starting with a Reformatsky reaction, followed by hydrolysis.

  • Step 1: Reformatsky Reaction: Hexafluoroacetone is reacted with an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc to form ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

  • Step 2: Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Q2: My Reformatsky reaction is not initiating. What are the possible causes and solutions?

Failure to initiate is a common issue in the Reformatsky reaction and is often related to the activation of the zinc metal.

  • Inactive Zinc: The surface of zinc metal can oxidize, preventing the reaction from starting. It is crucial to activate the zinc prior to use.

  • Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Impure Reagents: Impurities in the hexafluoroacetone, ethyl bromoacetate, or solvent can inhibit the reaction. Use freshly distilled or high-purity reagents.

Q3: I am observing a low yield of the desired ester in the Reformatsky reaction. How can I improve it?

Low yields can result from several factors. Consider the following troubleshooting steps:

  • Zinc Activation: The method of zinc activation can significantly impact the yield.

  • Reaction Temperature: Temperature control is critical. The formation of the organozinc reagent is exothermic and may require cooling to prevent side reactions.

  • Addition Rate: Slow and controlled addition of the ethyl bromoacetate and hexafluoroacetone is recommended to maintain a steady reaction rate and prevent the formation of byproducts.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.

Q4: What are the common side products in the Reformatsky reaction with hexafluoroacetone?

Several side reactions can occur, leading to a decrease in the yield of the desired product.

  • Wurtz-type Coupling: The organozinc reagent can react with another molecule of ethyl bromoacetate to form ethyl 4-bromoacetoacetate.

  • Self-condensation of the Ester: The enolate can react with another molecule of the ester.

  • Decomposition of the Organozinc Reagent: The organozinc reagent can be unstable, especially at higher temperatures.

Q5: The hydrolysis of the fluorinated ester is slow or incomplete. What can I do?

The hydrolysis of sterically hindered and electron-deficient esters, such as ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, can be challenging.

  • Choice of Base: Stronger bases like potassium hydroxide or lithium hydroxide may be more effective than sodium hydroxide.

  • Solvent System: Using a co-solvent system, such as THF/water or methanol/water, can improve the solubility of the ester and facilitate hydrolysis.

  • Elevated Temperature: Heating the reaction mixture can increase the rate of hydrolysis. However, monitor for potential side reactions or degradation of the product.

  • Acid-Catalyzed Hydrolysis: As an alternative, acid-catalyzed hydrolysis using a strong acid like sulfuric acid or hydrochloric acid in an aqueous organic solvent can be employed.

Troubleshooting Guides

Low Yield in Reformatsky Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to initiateInactive zinc surfaceActivate zinc using methods such as washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. Alternatively, use a small amount of iodine or 1,2-dibromoethane to initiate the reaction.
Presence of moistureEnsure all glassware is thoroughly oven-dried. Use anhydrous solvents.
Low conversion of starting materialsInsufficiently activated zincTry a different zinc activation method or use a more reactive form of zinc, such as Rieke zinc.
Low reaction temperatureWhile initial cooling may be necessary, the reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC.
Formation of significant byproductsReaction temperature is too highMaintain a controlled temperature, especially during the initial stages of the reaction.
Rapid addition of reagentsAdd the ethyl bromoacetate and hexafluoroacetone slowly and dropwise to the activated zinc suspension.
Difficulties in Ester Hydrolysis
Symptom Possible Cause Suggested Solution
Slow or incomplete hydrolysisSteric hindrance and electron-withdrawing effects of the trifluoromethyl groupsUse a stronger base (e.g., KOH, LiOH). Increase the reaction temperature. Use a co-solvent system (e.g., THF/water, MeOH/water) to improve solubility.
Degradation of the productHarsh basic or acidic conditionsUse milder conditions, such as lithium hydroxide in a THF/water mixture at room temperature. Monitor the reaction progress closely to avoid prolonged reaction times.
Difficult isolation of the carboxylic acidFormation of a stable saltAfter acidification of the reaction mixture, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Extract the product with a suitable organic solvent.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (Reformatsky Reaction)

Materials:

  • Zinc dust, activated

  • Ethyl bromoacetate

  • Hexafluoroacetone (gas)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, place activated zinc dust (1.2 equivalents).

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of ethyl bromoacetate (1.0 equivalent) in the same anhydrous solvent to the zinc suspension. The reaction may need gentle heating to initiate.

  • Once the initial reaction has subsided, bubble hexafluoroacetone gas (1.1 equivalents) through the reaction mixture at a controlled rate. Maintain the temperature between 20-30°C using a water bath.

  • After the addition of hexafluoroacetone is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) to the solution and stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to days for completion. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction.

  • Once the hydrolysis is complete, cool the reaction mixture to 0°C and acidify with 1 M HCl to a pH of 1-2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis HFA Hexafluoroacetone Reaction1 Reaction Mixture HFA->Reaction1 EBA Ethyl Bromoacetate EBA->Reaction1 Zn Activated Zinc Zn->Reaction1 Solvent1 Anhydrous Ether/THF Solvent1->Reaction1 Ester Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate Reaction1->Ester Workup & Purification Reaction2 Hydrolysis Mixture Ester->Reaction2 Base Base (e.g., LiOH) Base->Reaction2 Solvent2 THF/Water Solvent2->Reaction2 Acid This compound Reaction2->Acid Acidification & Workup

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting_Reformatsky cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Reformatsky Reaction InactiveZn Inactive Zinc Start->InactiveZn Moisture Presence of Moisture Start->Moisture Temp Incorrect Temperature Start->Temp Addition Rapid Reagent Addition Start->Addition ActivateZn Activate Zinc (HCl wash, I2, etc.) InactiveZn->ActivateZn Dry Dry Glassware & Solvents Moisture->Dry ControlTemp Optimize & Control Temperature Temp->ControlTemp SlowAddition Slow, Dropwise Addition Addition->SlowAddition

Caption: Troubleshooting logic for low yield in the Reformatsky reaction.

Technical Support Center: Purification of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification methods for this compound and similar fluorinated carboxylic acids include recrystallization, sublimation, and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My compound is difficult to crystallize. What can I do?

A2: Difficulty in crystallization can be due to residual solvents, the presence of impurities that inhibit crystal formation, or the inherent properties of the compound, such as being hygroscopic. For similar compounds like rac-4,4,4-trifluoro-3-hydroxybutanoic acid, which is noted to be a low-melting, hygroscopic solid, challenges in crystallization are common.[1] Try using a co-solvent system or attempting to crystallize from the melt by slow cooling. Seeding with a previously obtained pure crystal can also induce crystallization.

Q3: Is sublimation a viable purification method for this compound?

A3: Yes, sublimation can be an effective purification technique, particularly for removing non-volatile impurities. A related compound, 4,4,4-trifluoro-3-hydroxybutanoic acid, has been shown to sublime readily, and this property can be exploited for its purification.[1]

Q4: What type of column and mobile phase should I use for RP-HPLC purification?

A4: For reversed-phase HPLC of fluorinated carboxylic acids, a C18 column is commonly used.[2] The mobile phase typically consists of a mixture of acetonitrile and water with an ion-pairing agent. Perfluorinated carboxylic acids like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA) can be used as ion-pairing or "ion repelling agents" to improve peak shape and retention.[2][3]

Q5: How can I improve the detection of my compound during HPLC analysis?

A5: If UV detection at low wavelengths (e.g., 210 nm) is insufficient, derivatization of the carboxylic acid group with a fluorescent tag can significantly enhance sensitivity.[4][5] Reagents such as 3-bromoacetyl coumarin have been successfully used for the derivatization of perfluorinated carboxylic acids, allowing for highly sensitive fluorescence detection.[5]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Precipitation is too rapid, trapping impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of purer crystals.
Loss of product during filtration. Ensure the filtration apparatus is cold before use to prevent the product from redissolving. Wash the crystals with a minimal amount of ice-cold solvent.
Issue 2: Incomplete Separation or Poor Peak Shape in RP-HPLC
Possible Cause Troubleshooting Steps
Inappropriate mobile phase composition. Optimize the gradient of the organic solvent (e.g., acetonitrile). Adjust the concentration of the ion-pairing agent (e.g., TFA); concentrations around 0.01M are often effective.[3]
Secondary interactions with the stationary phase. The addition of fluorinated carboxylic acids like PFPA or HFBA to the mobile phase can act as "ion repelling agents" and improve peak symmetry.[2]
Column overload. Reduce the amount of sample injected onto the column. If preparative scale purification is needed, consider using a larger diameter column.
Issue 3: Product Decomposition During Sublimation
Possible Cause Troubleshooting Steps
Temperature is too high. Gradually increase the temperature while monitoring for sublimation. Operate at the lowest temperature at which sublimation occurs at a reasonable rate.
Pressure is not low enough. Ensure a high vacuum is achieved (e.g., 10⁻³ Torr) to allow sublimation at a lower temperature, minimizing thermal decomposition.[1]
Presence of catalytic impurities. If possible, perform a preliminary purification step, such as a simple extraction, to remove impurities that might catalyze decomposition at elevated temperatures.

Purification Method Comparison

Parameter Recrystallization Sublimation RP-HPLC
Typical Purity Good to ExcellentExcellentVery High
Yield Moderate to HighModerateLow to Moderate
Scalability HighModerateLow (for preparative)
Throughput ModerateLowLow
Cost LowModerateHigh
Impurity Type Removed Soluble/Insoluble ImpuritiesNon-volatile ImpuritiesClosely Related Analogs

Experimental Protocol: Purification by Sublimation

This protocol is adapted from methods used for structurally similar compounds.[1]

Objective: To purify this compound by removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., cold finger sublimator)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Dry ice or a cooling circulator

  • Acetone or ethanol for cold trap slurry

Procedure:

  • Place the crude this compound into the bottom of the sublimation apparatus.

  • Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Connect the apparatus to a high-vacuum line equipped with a cold trap.

  • Start the vacuum pump and allow the apparatus to reach a high vacuum (e.g., below 10⁻² Torr).

  • Begin circulating the coolant through the cold finger or fill it with a dry ice/acetone slurry.

  • Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature required will depend on the vapor pressure of the compound and the level of vacuum. For a similar compound, temperatures around 95°C at 10⁻³ Torr were used for the sublimation of its salt.[1] The free acid may sublime at a lower temperature.

  • Observe the cold finger for the deposition of crystalline product.

  • Once a sufficient amount of product has sublimed, or if the rate of sublimation slows significantly, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Vent the apparatus carefully to atmospheric pressure (preferably with an inert gas like nitrogen).

  • Carefully disassemble the apparatus and scrape the purified crystalline product from the cold finger onto a pre-weighed container.

  • Determine the purity of the sublimed material using an appropriate analytical technique (e.g., NMR, melting point, or HPLC).

Purification Workflow

PurificationWorkflow cluster_input Input cluster_methods Purification Methods cluster_analysis Analysis & Output Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization High Scale Sublimation Sublimation Crude_Product->Sublimation Non-volatile Impurities RP_HPLC Preparative RP-HPLC Crude_Product->RP_HPLC High Purity / Small Scale Purity_Analysis Purity Analysis (NMR, HPLC, etc.) Recrystallization->Purity_Analysis Sublimation->Purity_Analysis RP_HPLC->Purity_Analysis Purity_Analysis->Recrystallization Further Purification Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Specification

Caption: Workflow for the purification of this compound.

References

Optimization of reaction conditions for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most direct and plausible route for the synthesis of this compound is a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, via a Reformatsky reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Q2: What are the key starting materials for this synthesis?

A2: The key reagents for the initial Reformatsky reaction are:

  • Hexafluoroacetone (HFA): The electrophilic carbonyl compound.

  • Ethyl bromoacetate: The source of the enolate precursor.

  • Activated Zinc: The metal mediator for the formation of the organozinc reagent (Reformatsky reagent).

  • Anhydrous Solvent: Typically an ether such as diethyl ether or tetrahydrofuran (THF).

For the subsequent hydrolysis step, a suitable acid or base is required.

Q3: What are the CAS numbers for the target acid and its ethyl ester?

A3:

  • This compound: CAS No. 17327-33-2

  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate: CAS No. 17327-34-3

Q4: What are the main safety precautions to consider during this synthesis?

A4: Hexafluoroacetone is a toxic, non-flammable gas at room temperature and is typically handled as a hydrate or in a solution. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Zinc dust can be flammable, and its activation may involve heat. Standard precautions for handling flammable solids and running reactions under an inert atmosphere should be followed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

This protocol describes a representative Reformatsky reaction for the synthesis of the ethyl ester precursor.

Materials:

  • Activated Zinc dust

  • Iodine (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Hexafluoroacetone (gas or hydrate)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine color disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to suspend the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and a small amount of the total hexafluoroacetone (approximately 10 mol%) in anhydrous THF. Add a small portion of this solution to the zinc suspension to initiate the reaction. Gentle heating may be required.

  • Addition of Reactants: Once the reaction has initiated (indicated by a color change or gentle reflux), add the remaining solution of ethyl bromoacetate and hexafluoroacetone (0.9 equivalents) dropwise from the dropping funnel, maintaining a gentle reflux. If using gaseous hexafluoroacetone, it can be bubbled through the reaction mixture.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

  • Ethanol

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: Dissolve the purified ethyl ester in ethanol in a round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inactive Zinc. 2. Wet solvent or reagents. 3. Low reaction temperature.1. Ensure zinc is fully activated (e.g., with iodine, 1,2-dibromoethane, or acid wash). 2. Use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried. 3. Gentle heating may be necessary to initiate the reaction.
Low Yield of Product 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling of ethyl bromoacetate). 3. Product loss during workup.1. Increase reaction time or temperature. 2. Ensure slow, controlled addition of the haloester to maintain a low concentration and favor the desired reaction. 3. Perform careful extractions and avoid overheating during solvent removal.
Formation of Byproducts 1. Dimerization of the Reformatsky reagent. 2. Dehydration of the product.1. Use a more dilute solution and ensure the ketone is present during the formation of the organozinc reagent. 2. Avoid overly acidic conditions during workup and purification.
Incomplete Hydrolysis 1. Insufficient base or reaction time. 2. Steric hindrance of the ester.1. Increase the amount of base and/or prolong the reaction time. 2. Consider using a stronger base or a different solvent system to improve solubility and reactivity.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid Zinc_Activation Zinc Activation Reaction_Setup Reaction Setup in Anhydrous THF Zinc_Activation->Reaction_Setup Reagent_Addition Slow Addition of Ethyl Bromoacetate & HFA Reaction_Setup->Reagent_Addition Reaction_Completion Reflux to Completion Reagent_Addition->Reaction_Completion Workup_Extraction Aqueous Workup & Extraction Reaction_Completion->Workup_Extraction Purification_Ester Purification (Distillation/Chromatography) Workup_Extraction->Purification_Ester Saponification Saponification with NaOH Purification_Ester->Saponification Acidification Acidification with HCl Saponification->Acidification Extraction_Acid Extraction Acidification->Extraction_Acid Purification_Acid Purification (Recrystallization) Extraction_Acid->Purification_Acid

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for optimizing the reaction conditions.

Overcoming stability issues with 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The information provided is designed to help overcome potential stability issues and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Due to its structure as a β-hydroxy acid with two electron-withdrawing trifluoromethyl groups, the primary stability concerns are its susceptibility to dehydration and decarboxylation, particularly under thermal stress or non-neutral pH conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To maximize shelf life, the compound should be stored in a cool, dry, and well-ventilated area, preferably in a tightly sealed container to protect it from moisture.[1] Some suppliers recommend refrigeration (2-8°C).[2][3] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathways are expected to be dehydration to form 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid and retro-aldol cleavage to yield hexafluoroacetone and acetic acid. Under certain conditions, decarboxylation could also occur, though this may require more forcing conditions for β-hydroxy acids compared to β-keto acids.

Q4: Can I use this compound in aqueous solutions?

A4: While it is soluble in water, the stability of the compound in aqueous solutions can be pH-dependent. At neutral to slightly acidic pH, the compound is expected to be reasonably stable for short-term experiments at room temperature. However, prolonged exposure to strongly acidic or basic conditions, especially with heating, may accelerate degradation. It is recommended to prepare aqueous solutions fresh and use them promptly.

Q5: What solvents are compatible with this compound?

A5: The compound is generally soluble in polar organic solvents such as alcohols (e.g., ethanol, isopropanol), ethers (e.g., THF, diethyl ether), and acetonitrile. The use of highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can sometimes enhance the stability and reactivity of fluorinated compounds.[4] Non-polar solvents are less likely to be suitable. The choice of solvent should be guided by the specific requirements of your experiment, and a small-scale compatibility test is recommended if you are uncertain.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause Suggested Action
Degradation of the compound Verify Purity: Analyze the compound by NMR (¹H, ¹⁹F, ¹³C), LC-MS, or GC-MS to check for the presence of degradation products. Compare the results with the certificate of analysis or a freshly opened sample.
Use Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, especially in protic or aqueous solvents.
Control Temperature: Keep all solutions and reaction mixtures containing the compound at the lowest practical temperature for your experiment.
Incompatibility with reaction conditions pH Assessment: If your reaction is performed in a buffered system, ensure the pH is within a stable range for the compound (ideally slightly acidic to neutral).
Solvent Effects: Consider if the solvent could be promoting degradation. If using a protic solvent, try switching to a polar aprotic solvent like acetonitrile or THF.
Incorrect quantification Accurate Weighing: Ensure the compound is weighed accurately, taking into account its potential hygroscopic nature. Handling in a glovebox or dry environment is recommended.
Issue 2: Appearance of unknown peaks in analytical data (e.g., NMR, LC-MS).
Possible Cause Suggested Action
Dehydration Identify Product: Look for mass signals corresponding to the loss of water (M-18). In ¹⁹F NMR, you may see shifts in the trifluoromethyl signals.
Mitigation: Avoid high temperatures and strongly acidic conditions. If your protocol involves heating, perform it for the shortest possible duration.
Retro-Aldol Cleavage Identify Products: Search for mass signals and NMR resonances corresponding to hexafluoroacetone and acetic acid or their derivatives in your reaction mixture.
Mitigation: This pathway may be favored under basic conditions. Maintain a neutral or slightly acidic pH if possible.
Decarboxylation Identify Product: Look for evidence of CO₂ evolution (if monitored) or the formation of 1,1,1,3,3,3-hexafluoropropan-2-ol.
Mitigation: Decarboxylation of β-hydroxy acids is typically thermally driven. Avoid excessive heating.

Experimental Protocols

Protocol 1: Assessing the Purity and Stability of this compound by ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the sample in a deuterated solvent (e.g., Acetone-d₆, CD₃CN).

    • Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).

  • Data Analysis:

    • Integrate the signal corresponding to the two trifluoromethyl groups of the parent compound and the signal of the internal standard.

    • Calculate the purity based on the relative integrations.

    • To assess stability over time or under specific conditions (e.g., in a particular solvent at a set temperature), acquire spectra at different time points and monitor for the appearance of new signals and a decrease in the integral of the parent compound.

Protocol 2: Monitoring Stability by LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For a stability study, aliquot the stock solution into several vials. Store one at a reference condition (e.g., -20°C) and expose the others to the test conditions (e.g., room temperature, 40°C, specific pH).

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Detection: Use a mass spectrometer with electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Inject samples at various time points.

    • Monitor the peak area of the parent compound. A decrease in peak area over time indicates degradation.

    • Look for the appearance of new peaks and analyze their mass-to-charge ratios to identify potential degradation products.

Visualizations

degradation_pathway parent This compound dehydration_product 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid parent->dehydration_product Dehydration (-H₂O) [Heat, Acid] retro_aldol_product1 Hexafluoroacetone parent->retro_aldol_product1 Retro-Aldol Cleavage [Base] retro_aldol_product2 Acetic Acid parent->retro_aldol_product2 Retro-Aldol Cleavage [Base]

Caption: Potential degradation pathways of the target compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure degraded Compound has degraded. Source new material or purify. is_pure->degraded No not_degraded Purity is acceptable. is_pure->not_degraded Yes review_protocol Review Experimental Protocol not_degraded->review_protocol check_temp Was temperature controlled? review_protocol->check_temp high_temp High temperature may cause degradation. Optimize to lower temperature. check_temp->high_temp No temp_ok Temperature is not the issue. check_temp->temp_ok Yes check_ph Is pH controlled and appropriate? temp_ok->check_ph ph_issue Extreme pH can cause degradation. Adjust to near-neutral if possible. check_ph->ph_issue No ph_ok pH is not the issue. check_ph->ph_ok Yes check_solvent Consider solvent compatibility. Test alternative solvents. ph_ok->check_solvent

References

Technical Support Center: 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Common impurities can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. Based on a likely synthesis route, such as a Reformatsky-type reaction with hexafluoroacetone and an ester of a haloacetic acid followed by hydrolysis, potential impurities include:

  • Unreacted Starting Materials: Hexafluoroacetone, Ethyl Bromoacetate (or other haloacetate esters).

  • Intermediate Products: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (unhydrolyzed ester).

  • Byproducts from Side Reactions: Products from the self-condensation of the haloacetate ester.

  • Degradation Products: Potential decarboxylation or dehydration products under harsh purification conditions (e.g., high heat).

Q2: How can I detect the presence of the unhydrolyzed ethyl ester impurity in my sample?

A2: The presence of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate can be detected using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic signals of the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR).

  • High-Performance Liquid Chromatography (HPLC): The ester will have a different retention time compared to the carboxylic acid. Developing a gradient method can effectively separate these two compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), the ester can be separated and identified.

Q3: What are the recommended storage conditions to minimize degradation of this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential acid-catalyzed degradation. Long-term storage at low temperatures (-20°C) is recommended. Avoid exposure to high temperatures and strong bases.

Troubleshooting Guides

Issue 1: Presence of Unidentified Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

CauseSuggested Action
Incomplete Hydrolysis of the Ester Intermediate Verification: Check for the presence of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate using NMR or by comparing the retention time to a standard if available. Solution: Re-subject the product to hydrolysis conditions (e.g., reflux with aqueous acid or base, followed by careful neutralization and extraction). Monitor the reaction progress by HPLC until the ester peak is minimized.
Residual Starting Materials Verification: Analyze the sample for the presence of hexafluoroacetone or ethyl bromoacetate using appropriate analytical methods (e.g., GC-MS for volatile components). Solution: Improve the purification process. For volatile starting materials, purification under reduced pressure may be effective. Recrystallization or column chromatography can also be employed to remove non-volatile starting materials.
Formation of Byproducts Verification: Characterize the impurity by mass spectrometry (LC-MS or GC-MS) and NMR to elucidate its structure. Common byproducts may arise from side reactions of the organozinc reagent used in the Reformatsky reaction. Solution: Optimize the reaction conditions to minimize byproduct formation. This may involve adjusting the temperature, reaction time, or the rate of addition of reagents. A revised purification strategy may be necessary to remove the specific byproduct.
Issue 2: Low Yield After Synthesis and Purification

Symptoms: The final isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseSuggested Action
Incomplete Reaction Verification: Analyze a crude sample of the reaction mixture by NMR or HPLC to determine the conversion of starting materials. Solution: Increase the reaction time or temperature, or consider using a more reactive zinc source (e.g., activated zinc) for the Reformatsky reaction.
Product Loss During Workup and Purification Verification: Analyze aqueous and organic layers during extraction to check for product partitioning. Assess the efficiency of the chosen purification method. Solution: The product is a carboxylic acid and may be water-soluble, especially in its salt form. Ensure proper pH adjustment during extraction to maximize partitioning into the organic layer. If using chromatography, select a suitable stationary and mobile phase to avoid irreversible adsorption.
Product Degradation Verification: Look for signs of decomposition, such as discoloration or the appearance of new, smaller peaks in the HPLC analysis of the crude product. Solution: Avoid excessive heat during purification. If distillation is used, perform it under high vacuum at the lowest possible temperature. For extractions involving basic solutions, perform them at low temperatures to prevent potential retro-aldol type reactions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical batch of this compound after initial purification.

ImpurityTypical Concentration Range (w/w %)Analytical Method
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate0.1 - 2.0 %HPLC, ¹H NMR
Hexafluoroacetone< 0.1 %GC-MS
Ethyl Bromoacetate< 0.05 %GC-MS
Unknown Byproduct (m/z = X)0.2 - 1.0 %LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

Protocol 2: General Procedure for Hydrolysis of the Ethyl Ester
  • Dissolve the crude product containing the ethyl ester impurity in a suitable solvent (e.g., ethanol or THF).

  • Add a 1 M aqueous solution of sodium hydroxide (1.2 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to 0°C and carefully acidify with 1 M hydrochloric acid to pH ~2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified carboxylic acid.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impurity Detected check_hplc Analyze by HPLC-UV/MS start->check_hplc is_ester Peak matches ester intermediate? check_hplc->is_ester is_starting_material Peak matches starting material? is_ester->is_starting_material No rehydrolyze Action: Re-run Hydrolysis is_ester->rehydrolyze Yes is_unknown Unknown Peak? is_starting_material->is_unknown No optimize_purification Action: Optimize Purification (e.g., Distillation, Recrystallization) is_starting_material->optimize_purification Yes characterize_impurity Action: Characterize Impurity (NMR, High-Res MS) is_unknown->characterize_impurity Yes end End: Impurity Resolved rehydrolyze->end optimize_purification->end optimize_reaction Action: Optimize Reaction Conditions to Minimize Byproduct characterize_impurity->optimize_reaction optimize_reaction->end

Caption: Troubleshooting workflow for impurity identification and resolution.

Technical Support Center: Reactions of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: The primary challenges stem from the compound's unique structure. The two trifluoromethyl groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and can influence the reactivity of the hydroxyl group.[1] Steric hindrance from the bulky trifluoromethyl groups can also slow down reaction rates, particularly in esterification and amide coupling reactions.[1][2] Additionally, purification of the final product may require specialized techniques due to the fluorine content.

Q2: My esterification reaction with a primary alcohol is giving a low yield. What are the possible causes and solutions?

A2: Low yields in the esterification of this acid can be attributed to several factors:

  • Incomplete reaction: Due to steric hindrance, the reaction may require longer reaction times or higher temperatures than typical Fischer esterifications.[3][4][5] Consider extending the reaction time and monitoring progress by TLC or LC-MS.

  • Water removal: Fischer esterification is an equilibrium reaction.[3][4][6] Inefficient removal of the water byproduct will prevent the reaction from going to completion. Using a Dean-Stark apparatus or adding molecular sieves can improve yields.

  • Inappropriate catalyst: While strong acids like sulfuric acid are common catalysts, they might cause side reactions. Alternative methods like Steglich esterification using DCC/DMAP or a Mitsunobu reaction could be more effective, especially for more sensitive substrates.[7][8][9][10][11]

  • Product loss during workup: The fluorinated ester may have different solubility properties compared to non-fluorinated analogues. Ensure you are using an appropriate extraction solvent and minimize the number of aqueous washes if the product shows some water solubility.

Q3: I am observing significant side product formation in my amide coupling reaction. What are the likely side reactions and how can I minimize them?

A3: Side product formation in amide coupling reactions with this acid can occur due to:

  • Racemization: If the chiral center is a concern, the use of standard coupling reagents at elevated temperatures can lead to epimerization. Using additives like HOBt or HOAt can help suppress racemization.[12][13][14]

  • N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[11] The addition of DMAP in Steglich esterification or HOBt in amide coupling minimizes this side reaction.[11][14]

  • Reaction with the hydroxyl group: If the hydroxyl group is not protected, it can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of polyesters or other byproducts. Consider using a suitable protecting group for the hydroxyl function if this becomes an issue.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method. Due to the fluorine content, the product may have a different polarity compared to the starting material. Staining with potassium permanganate or using a UV indicator can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[15] ¹⁹F NMR spectroscopy can also be a powerful tool to track the consumption of the starting material and the formation of the fluorinated product.

Troubleshooting Common Reactions

Below are tables summarizing key experimental parameters and troubleshooting tips for common reactions involving this compound.

Table 1: Troubleshooting Esterification Reactions
ParameterTypical ConditionPotential ProblemTroubleshooting Solution
Reaction Type Fischer EsterificationLow conversionUse a Dean-Stark trap to remove water; increase excess of alcohol.[3][4][5]
Steglich EsterificationFormation of N-acylurea byproductEnsure catalytic amount of DMAP is present.[7][8][11]
Mitsunobu ReactionInversion of stereochemistryThis is expected; if retention is desired, a different method should be used.[9][10][16][17]
Temperature Reflux (Fischer)[3][4][5]Decomposition of starting material or productRun the reaction at a lower temperature for a longer duration.
Room Temperature (Steglich, Mitsunobu)[7][8][9][10]Slow reaction rateGently warm the reaction mixture, monitoring for side product formation.
Catalyst/Reagent H₂SO₄ (Fischer)Charring or dark colorationUse a milder acid catalyst like p-toluenesulfonic acid.
DCC/DMAP (Steglich)Difficult to remove dicyclohexylurea (DCU) byproductUse EDC, as the corresponding urea is water-soluble.[8]
DEAD/PPh₃ (Mitsunobu)Difficult to remove triphenylphosphine oxideUse a polymer-supported triphenylphosphine.[16]
Solvent Toluene (Fischer with Dean-Stark)Poor solubility of starting materialUse a co-solvent like THF or DMF.
Dichloromethane (Steglich)Reaction is sluggishTry a more polar aprotic solvent like DMF.
Table 2: Troubleshooting Amide Coupling Reactions
ParameterTypical ConditionPotential ProblemTroubleshooting Solution
Coupling Reagent EDC/HOBtLow yield with electron-deficient aminesUse a more powerful coupling reagent like HATU or PyBOP.[12][18][19][20]
DCC/HOBtDCU byproduct is difficult to removeUse EDC for easier workup.[12][13][14]
Base DIPEA or TriethylamineRacemizationUse a non-nucleophilic base and consider lowering the reaction temperature.
Temperature 0 °C to Room TemperatureIncomplete reaction with hindered aminesAllow the reaction to stir for a longer period or consider gentle heating.
Solvent DMF or DichloromethanePoor solubility of reagentsEnsure all reagents are fully dissolved before proceeding. Sonication may help.
Workup Aqueous washProduct loss due to some water solubilityUse brine washes and minimize the volume of aqueous solutions. Back-extract the aqueous layers with the organic solvent.

Experimental Protocols & Workflows

Detailed Methodology: Steglich Esterification with Methanol

This protocol provides a general procedure for the esterification of this compound with methanol.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of acid).

  • Addition of Alcohol and Catalyst: Add methanol (1.2 eq) to the solution, followed by 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase and visualizing with a potassium permanganate stain).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Due to the fluorine content, a fluorinated stationary phase might offer better separation.[2][21]

Troubleshooting Workflow for Steglich Esterification

Troubleshooting_Esterification start Start Esterification Reaction monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup and Purification complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No end Successful Product Isolation workup->end low_conversion Low Conversion of Starting Material troubleshoot->low_conversion side_products Significant Side Products Observed troubleshoot->side_products check_reagents Check Reagent Purity and Stoichiometry low_conversion->check_reagents increase_time_temp Increase Reaction Time or Temperature low_conversion->increase_time_temp change_coupling_agent Consider Alternative Coupling Agent (e.g., EDC) low_conversion->change_coupling_agent check_dmap Ensure DMAP is Catalytic side_products->check_dmap protect_hydroxyl Consider Protecting Hydroxyl Group side_products->protect_hydroxyl check_reagents->monitor increase_time_temp->monitor change_coupling_agent->monitor check_dmap->monitor protect_hydroxyl->monitor

Caption: Troubleshooting workflow for Steglich esterification.

References

How to handle and store 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive solid.[1] The primary hazards include causing severe skin burns and eye damage upon contact.[1] Inhalation of its dust or vapors may cause respiratory tract irritation.[2][3] As with many corrosive solids, it can react with moisture on the skin or in the respiratory tract, leading to injury.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE protocol is crucial when working with this corrosive substance. The following table summarizes the required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes and dust. A face shield alone is not sufficient.[4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)To prevent direct skin contact. Given the corrosive nature, double-gloving is recommended.[3][6]
Body Flame-resistant lab coat and a chemical-resistant apronTo protect against spills and splashes.[4][6]
Feet Closed-toe shoesTo protect feet from spills.[5]

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Store the compound in a cool, dry, and well-ventilated area.[1] It should be kept in its original, tightly sealed container.[1] Segregate it from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[7][8] Store in a designated corrosives cabinet, and for added safety, use secondary containment trays.[7][9] Do not store above eye level.[2][4]

Q4: What is the proper procedure for disposing of waste containing this compound?

A4: Waste containing this compound must be treated as hazardous waste.[10] Collect the waste in a clearly labeled, compatible container. Do not mix with other waste streams, especially incompatible materials. Follow all local, state, and federal regulations for hazardous waste disposal and contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]

Troubleshooting Guides

Issue: Accidental Spill

Symptoms:

  • Visible solid or liquid spill on a laboratory surface.

  • Potential for exposure to personnel.

Troubleshooting Workflow:

Spill_Troubleshooting start Spill Occurs alert Alert personnel in the immediate area and evacuate if necessary. start->alert ppe Don appropriate PPE: - Chemical splash goggles and face shield - Chemical-resistant gloves (double-gloved) - Lab coat and chemical-resistant apron alert->ppe contain Contain the spill with a spill kit for corrosive acids (e.g., sand, vermiculite). ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container. contain->collect decontaminate Decontaminate the spill area with a mild base (e.g., sodium bicarbonate solution) followed by water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose end Spill Handled dispose->end

Caption: Troubleshooting workflow for an accidental spill.
Issue: Unexpected Reaction or Decomposition

Symptoms:

  • Fuming or off-gassing.

  • Unexpected color change.

  • Rapid temperature increase.

  • Container pressurization.

Troubleshooting Steps:

  • Immediate Action: If safe to do so, place the reaction in an ice bath to cool it down. Do not seal a container that is pressurizing.

  • Ventilation: Ensure the reaction is taking place in a certified chemical fume hood with the sash at the lowest practical height.

  • Evacuation: If the reaction becomes uncontrollable, evacuate the immediate area and alert your supervisor and EHS.

  • Review Protocol: After the situation is stabilized, thoroughly review the experimental protocol to identify any potential incompatibilities or procedural errors. Consider the possibility of contamination of starting materials or solvents.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid this compound
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as outlined in the PPE table above.

    • Prepare a designated waste container for any contaminated materials.

    • Have a spill kit for corrosive acids readily accessible.[4]

  • Procedure:

    • Don all required PPE.

    • Perform all manipulations within the chemical fume hood.[5]

    • Use a non-metallic spatula to handle the solid.

    • Carefully weigh the desired amount of the compound onto a tared weigh boat.

    • Avoid generating dust. If dust is present, gently wipe the area with a damp cloth, treating the cloth as hazardous waste.

    • Tightly cap the stock container immediately after use.[1]

    • Transfer the weighed solid to your reaction vessel.

  • Post-Handling:

    • Decontaminate the spatula and any other equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood.

    • Properly dispose of all contaminated materials, including weigh boats and gloves, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Protocol 2: Emergency First Aid Procedures

Logical Flow for Exposure Incidents:

First_Aid_Workflow exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact Type? eye_contact Eye Contact skin_contact->eye_contact No flush_skin Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin Yes inhalation Inhalation eye_contact->inhalation No flush_eyes Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. eye_contact->flush_eyes Yes ingestion Ingestion inhalation->ingestion No fresh_air Move to fresh air. If breathing is difficult, provide artificial respiration. inhalation->fresh_air Yes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth Yes seek_medical Seek immediate medical attention. flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid workflow for exposure incidents.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation during the synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what catalysts are typically used?

A1: The synthesis of this compound and similar β-hydroxy esters often involves a Reformatsky-type reaction.[1][2][3] This reaction condenses a carbonyl compound (in this case, hexafluoroacetone) with an α-halo ester in the presence of a metal catalyst, typically zinc.[2] Lewis acids are also widely used to catalyze reactions involving fluorinated compounds to enhance reactivity and selectivity.[4][5]

Q2: What is catalyst deactivation and why is it a concern in this specific synthesis?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] In this synthesis, the highly reactive nature of hexafluoroacetone, the presence of acidic protons, and the potential for fluoride ion formation can lead to several deactivation pathways.[7][8] Deactivation results in lower reaction yields, slower reaction rates, and increased difficulty in product purification, impacting the overall efficiency and cost-effectiveness of the synthesis.[9][10][11]

Q3: What are the primary signs that my catalyst is deactivating?

A3: Key indicators of catalyst deactivation include:

  • A noticeable decrease in reaction rate or a reaction that stalls before completion.[12]

  • A significant drop in the isolated yield of the desired product compared to previous successful runs.[9]

  • An increase in the formation of byproducts, observable through techniques like TLC, GC-MS, or NMR.

  • Changes in the physical appearance of the catalyst (e.g., color change, aggregation).

Q4: Can a deactivated Lewis acid catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.[13][14] For solid Lewis acids deactivated by coke or fouling, calcination (heating in air) can sometimes restore activity.[15] For catalysts deactivated by strong coordination with products or impurities, acid or base washing may be effective. However, deactivation through irreversible chemical transformation, such as the formation of stable metal fluorides, can be much more challenging to reverse.[13][15]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Significantly Decreased Reaction Yield

Symptoms:

  • The reaction yields less than 50% of the expected this compound.

  • TLC or NMR analysis shows a large amount of unreacted starting material.

Potential Cause: Lewis Acid Catalyst Poisoning

Lewis acid catalysts are susceptible to "poisoning" or inhibition. The highly electronegative fluorine and oxygen atoms in the reactants and product can coordinate strongly with the Lewis acidic center, rendering it inactive for further catalytic cycles.[4] Trace amounts of water in the reaction solvent can also hydrolyze the catalyst, diminishing its activity.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9][12]

  • Verify Reagent Purity: Impurities in starting materials can act as catalyst poisons. Use reagents of the highest possible purity.

  • Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst loading by 1.5-2x. If the yield improves significantly, catalyst inhibition is a likely cause.

  • Consider a Stronger Lewis Acid: The product itself can be a Lewis base. A stronger Lewis acid may be less susceptible to product inhibition.[16]

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

Symptoms:

  • No discernible product formation after several hours, even at elevated temperatures.

  • The reaction mixture's appearance (color, transparency) does not change as expected.

Potential Cause: Deactivation by Fluoride Abstraction

Highly fluorinated substrates can be a source of fluoride ions, which can react with Lewis acid catalysts (e.g., those based on Silicon, Boron, or Aluminum) to form highly stable and often catalytically inactive metal-fluoride species.[17][18] This process effectively titrates the active catalyst out of the reaction.

Troubleshooting Workflow:

Deactivation_Troubleshooting Start Reaction Stalled or No Initiation Check_Purity 1. Verify Reagent & Solvent Purity (Anhydrous Conditions Critical) Start->Check_Purity Test_Catalyst 2. Test Catalyst Activity (Use a known, reliable reaction) Check_Purity->Test_Catalyst Catalyst_Inactive Catalyst is Inactive Test_Catalyst->Catalyst_Inactive Fails Catalyst_Active Catalyst is Active Test_Catalyst->Catalyst_Active Passes Source_New 3a. Procure Fresh Catalyst Catalyst_Inactive->Source_New Consider_Mechanism 3b. Suspect Fluoride Deactivation Catalyst_Active->Consider_Mechanism Change_Catalyst 4. Switch to a Fluoride-Tolerant Lewis Acid Catalyst Consider_Mechanism->Change_Catalyst

Caption: Troubleshooting workflow for a stalled reaction.

Issue 3: Formation of Unidentified Byproducts

Symptoms:

  • Multiple new spots appear on the TLC plate.

  • NMR of the crude product shows complex, unidentifiable signals in addition to starting material and product.

Potential Cause: Catalyst-Induced Decomposition

Strong Lewis acids, while effective, can sometimes promote side reactions or decomposition of the starting materials or the desired product, especially at elevated temperatures.[19] This can lead to the formation of coke or insoluble polymers that coat the catalyst's active sites, a process known as fouling.[6]

Deactivation by Fouling Mechanism:

Fouling_Mechanism Active_Catalyst Active Catalyst Site Clean Surface Side_Reaction Side Reaction (Decomposition) Active_Catalyst->Side_Reaction Promotes Deactivated_Catalyst Deactivated Catalyst Site Blocked by Fouling Active_Catalyst->Deactivated_Catalyst Polymer Insoluble Byproducts (Coke/Polymer) Side_Reaction->Polymer Polymer->Deactivated_Catalyst Coats Surface

Caption: Mechanism of catalyst deactivation via fouling.

Troubleshooting Steps:

  • Lower Reaction Temperature: Run the reaction at a lower temperature for a longer period to minimize thermal decomposition pathways.

  • Monitor Reaction Progress: Use TLC or in-situ monitoring to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to the catalyst.[9]

  • Screen Catalysts: Test different Lewis acids. A less aggressive or sterically hindered catalyst may be more selective and less prone to causing decomposition.

Quantitative Data Summary

The following table summarizes hypothetical performance data comparing an active and a deactivated catalyst system in this synthesis.

ParameterIdeal (Active Catalyst)Observed (Deactivated Catalyst)Potential Cause
Reaction Time 4 hours> 24 hours (stalled)Catalyst poisoning, fouling
Yield (%) 85%< 20%All deactivation types
Catalyst Turnover Number (TON) > 100< 10Irreversible deactivation
Selectivity (Product:Byproduct) 99:160:40Fouling, decomposition
Catalyst Appearance Free-flowing powderClumped, discoloredFouling, polymer formation

Experimental Protocols

Protocol 1: Test for Catalyst Deactivation by Water

Objective: To determine if trace water in the solvent is deactivating the Lewis acid catalyst.

Methodology:

  • Set up two identical reactions in parallel, using glassware that has been rigorously flame-dried under vacuum.

  • Reaction A (Control): Use freshly distilled, anhydrous solvent passed through an activated alumina column.

  • Reaction B (Test): Use the same solvent but intentionally add 50 ppm of water (e.g., 5 µL of water per 100 mL of solvent).

  • Charge both reactors with identical amounts of starting materials and catalyst under an inert atmosphere.

  • Run both reactions under the same conditions (temperature, stirring rate).

  • Monitor the progress of both reactions by taking samples every hour and analyzing them by GC or TLC.

  • Interpretation: If Reaction A proceeds significantly faster and gives a higher yield than Reaction B, water-induced deactivation is a primary issue.

Protocol 2: Catalyst Regeneration (for Solid Catalysts Deactivated by Fouling)

Objective: To attempt the regeneration of a solid Lewis acid catalyst presumed to be deactivated by organic byproduct deposition (fouling).

Methodology:

  • After the reaction, recover the solid catalyst by filtration.

  • Wash the catalyst thoroughly with a non-coordinating solvent (e.g., hexane) to remove adsorbed species.

  • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C) to remove the washing solvent.

  • Place the dried, deactivated catalyst in a tube furnace under a slow stream of dry air.

  • Slowly ramp the temperature to 300-400 °C and hold for 4-6 hours. This process is meant to burn off deposited organic residues (coke).

  • Cool the catalyst back to room temperature under a stream of dry nitrogen.

  • Test the activity of the regenerated catalyst by reusing it in the synthesis under standard conditions.

  • Interpretation: A significant recovery of catalytic activity indicates that deactivation was primarily due to reversible fouling.[15] If activity is not restored, the deactivation is likely irreversible (e.g., chemical transformation of the active sites).

References

Technical Support Center: Purification of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The information focuses on the removal of byproducts commonly encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the expected byproducts?

A1: The most common synthetic route is a two-step process. First, a Reformatsky reaction is carried out between hexafluoroacetone and an α-haloester, such as ethyl bromoacetate, in the presence of zinc to form ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate. This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

The primary byproducts of concern are:

  • Unreacted starting materials: Hexafluoroacetone, ethyl bromoacetate.

  • Byproducts from the Reformatsky reaction: Products of self-condensation of ethyl bromoacetate.

  • Byproducts from hydrolysis: Unreacted ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate due to incomplete hydrolysis.

  • Dehydration products: Dehydration of the final product can occur, especially under acidic conditions or at elevated temperatures.

Q2: My final product is a viscous oil instead of a crystalline solid. What could be the issue?

A2: The presence of impurities often prevents the crystallization of the final product. Residual solvent, unreacted starting materials, or byproducts from the synthesis can act as crystallization inhibitors. It is recommended to analyze a sample of the oil by NMR or LC-MS to identify the impurities and then select an appropriate purification strategy.

Q3: What are the recommended purification methods for removing the byproducts?

A3: A multi-step purification approach is often necessary.

  • Aqueous Workup: After hydrolysis, an acidic workup can help remove zinc salts. Extraction with an organic solvent followed by washing with brine can remove water-soluble impurities.

  • Distillation: If the intermediate ester, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, is isolated, it can be purified by vacuum distillation to remove less volatile impurities before hydrolysis.

  • Crystallization: This is the most effective method for purifying the final carboxylic acid. A suitable solvent system needs to be identified to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Chromatography: While less common for large-scale purification of the final acid, silica gel chromatography can be used to purify the intermediate ester.

Q4: How can I monitor the progress of the hydrolysis reaction to avoid incomplete conversion?

A4: The progress of the hydrolysis can be monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting ester and the appearance of the carboxylic acid product. For TLC, staining with an appropriate indicator may be necessary. For NMR, the disappearance of the characteristic ethyl group signals of the ester and the appearance of a broad carboxylic acid proton signal are indicative of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Hydrolysis
Possible Cause Troubleshooting Step
Incomplete Hydrolysis The ester, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, is sterically hindered, which can make hydrolysis challenging. Extend the reaction time or increase the reaction temperature. Consider using a stronger base or a phase-transfer catalyst to facilitate the reaction. Monitor the reaction progress closely using TLC or NMR to ensure complete conversion.
Product Loss During Workup The product is a relatively polar carboxylic acid and may have some solubility in the aqueous phase. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) multiple times. Back-extraction of the combined organic layers with a small amount of fresh aqueous phase can sometimes improve recovery.
Decomposition of the Product The β-hydroxy acid functionality can be prone to dehydration, especially under harsh acidic or basic conditions at high temperatures. During the acidic workup, use dilute acid and maintain a low temperature. Avoid prolonged exposure to strong acids or bases.
Issue 2: Presence of Impurities in the Final Product after Crystallization
Possible Cause Troubleshooting Step
Inappropriate Crystallization Solvent The chosen solvent may not provide sufficient differentiation in solubility between the product and the impurities. Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Co-precipitation of Impurities If the concentration of impurities is very high, they may co-precipitate with the product. Consider a pre-purification step, such as a quick wash of the crude product or passing a solution of the crude product through a short plug of silica gel, to remove some of the major impurities before attempting crystallization.
Occlusion of Solvent in Crystals Rapid crystallization can lead to the trapping of solvent molecules within the crystal lattice. Allow the crystallization to proceed slowly by gradually cooling the solution. Washing the isolated crystals with a small amount of cold, fresh solvent can help remove surface-adhered mother liquor.

Data Presentation

The following table can be used to document the results of purification experiments, allowing for a clear comparison of different methods.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Byproduct(s) Removed Notes
Vacuum Distillation (Ester)Boiling point, pressure
Crystallization (Acid)Solvent system, temperature
Column Chromatography (Ester)Eluent system
Aqueous ExtractionpH of aqueous phase

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate via Reformatsky Reaction
  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine in anhydrous THF or by washing with dilute HCl, followed by water, methanol, and ether, and drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Initiation: Add a small portion of ethyl bromoacetate (1.1 equivalents) to the zinc suspension and warm gently until the reaction initiates (indicated by a slight exotherm and disappearance of the iodine color if used).

  • Addition of Reactants: Add the remaining ethyl bromoacetate and hexafluoroacetone (1.0 equivalent, typically bubbled through the solution or added as a condensed liquid at low temperature) concurrently via separate dropping funnels to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Hydrolysis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate
  • Reaction Setup: Dissolve the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 equivalents) in water.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or NMR.

  • Workup: Once the hydrolysis is complete, cool the reaction mixture to 0 °C and acidify with cold, dilute hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Step 1: Reformatsky Reaction cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Hexafluoroacetone + Ethyl Bromoacetate + Zn reformatsky Formation of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate start->reformatsky ester Ethyl 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate hydrolysis Hydrolysis (e.g., NaOH, H2O) ester->hydrolysis acid Crude this compound hydrolysis->acid crude_acid Crude Acid purification Purification (e.g., Crystallization) crude_acid->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield of Final Product? incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis Yes product_loss Product Loss During Workup start->product_loss Yes decomposition Product Decomposition start->decomposition Yes action1 Extend reaction time/ Increase temperature/ Use stronger base incomplete_hydrolysis->action1 action2 Thoroughly extract aqueous phase/ Back-extraction product_loss->action2 action3 Use mild workup conditions/ Avoid high temperatures decomposition->action3

Caption: Troubleshooting logic for low product yield.

Validation & Comparative

A Comparative Guide to the NMR Analysis of Fluorinated Hydroxybutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid and its structural analogs. Due to the limited availability of published NMR data for the primary compound, this guide focuses on a comparative study with closely related, well-characterized molecules. By examining the NMR spectra of a non-fluorinated analog (3-hydroxybutanoic acid) and a mono-fluorinated analog (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), we can infer the spectroscopic characteristics of the target molecule and highlight the significant influence of trifluoromethyl groups on chemical shifts and coupling constants.

Comparison of NMR Spectral Data

The introduction of highly electronegative trifluoromethyl groups drastically alters the electronic environment of nearby nuclei, leading to significant changes in their NMR spectra. The following tables summarize the expected and observed NMR data for this compound and its analogs.

Table 1: ¹H NMR Data Comparison

Compoundδ (ppm) - CH₃δ (ppm) - CH₂δ (ppm) - CHδ (ppm) - OHδ (ppm) - COOH
3-Hydroxybutanoic Acid[1][2]~1.2 (d)~2.4 (d)~4.2 (m)VariableVariable
Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate[3]-~2.7 (dd)~4.5 (m)Variable-
This compound (Predicted) -~3.0-3.5 (s)-VariableVariable

Note: Predicted values for the target compound are estimated based on the trends observed in the analogs. The methylene protons in the target molecule are expected to be a singlet due to the absence of an adjacent proton.

Table 2: ¹³C NMR Data Comparison

Compoundδ (ppm) - CH₃δ (ppm) - CH₂δ (ppm) - CHδ (ppm) - C-OHδ (ppm) - C=Oδ (ppm) - CF₃
3-Hydroxybutanoic Acid[4]~22.7~44.8~64.3-~178.0-
Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate-~40.0~67.0 (q)-~170.0~125.0 (q)
This compound (Predicted) -~40-45-~70-75 (septet)~170-175~123.0 (q)

Note: The chemical shifts for carbons attached to or near trifluoromethyl groups are significantly affected and often appear as quartets due to C-F coupling.

Table 3: ¹⁹F NMR Data

Compoundδ (ppm) vs. CFCl₃
Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate~ -78
This compound (Predicted) ~ -75 to -80

Note: The two trifluoromethyl groups in the target molecule are expected to be chemically equivalent and thus exhibit a single resonance in the ¹⁹F NMR spectrum.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of these compounds. The following provides a general methodology.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common solvents for similar fluorinated organic molecules. For carboxylic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to ensure solubility and observe exchangeable protons.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For ¹⁹F NMR, similar concentrations are used.

  • Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, a common external or internal standard is trifluorotoluene or hexafluorobenzene.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution, especially for analyzing complex coupling patterns.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: A wider spectral window is often necessary, for instance, from -50 to -100 ppm, centered around the expected trifluoromethyl resonance.

    • Relaxation delay: 1-5 seconds.

Visualizing NMR Analysis and Molecular Structure

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow General Workflow for NMR Analysis of Fluorinated Acids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation Compound Fluorinated Acid Sample Solvent Deuterated Solvent Selection Compound->Solvent Standard Internal/External Standard Solvent->Standard H1_NMR 1H NMR Standard->H1_NMR C13_NMR 13C NMR Standard->C13_NMR F19_NMR 19F NMR Standard->F19_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Integration Peak Integration Processing->Integration Coupling Coupling Constant Analysis Integration->Coupling Assignment Spectral Assignment Coupling->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of fluorinated acids.

Diagram 2: Key Structural Features and NMR Correlations

Structural_Correlations Key Structural Features and NMR Correlations cluster_structure This compound cluster_nmr Expected NMR Signals C1 C1 C2 C2 C1->C2 OH OH C1->OH O O C1->O =O C_COO 13C: COOH (~170-175 ppm) C1->C_COO correlates to C3 C3 C2->C3 H_CH2 1H: CH2 (~3.0-3.5 ppm, s) C2->H_CH2 correlates to C_CH2 13C: CH2 (~40-45 ppm) C2->C_CH2 correlates to C4 C4 C3->C4 CF3_A CF3 C3->CF3_A C_COH 13C: C-OH (~70-75 ppm, septet) C3->C_COH correlates to CF3_B CF3 C4->CF3_B C_CF3 13C: CF3 (~123 ppm, q) CF3_A->C_CF3 correlates to F_CF3 19F: CF3 (~ -75 to -80 ppm, s) CF3_A->F_CF3 correlates to CF3_B->C_CF3 CF3_B->F_CF3

Caption: Key structural features and expected NMR correlations.

References

Navigating the Complex Fragmentation Landscape of Highly Fluorinated Carboxylic Acids: A Comparative Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, understanding their behavior under mass spectrometric conditions is paramount for accurate identification and quantification. This guide provides a comparative analysis of the mass spectrometric fragmentation of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of experimental mass spectral data for this specific compound, this guide leverages predictive fragmentation modeling to elucidate its likely fragmentation pathways and compares them with the established fragmentation patterns of two relevant alternatives: the ubiquitous perfluorooctanoic acid (PFOA) and the structurally simpler 3-hydroxybutanoic acid.

The introduction of multiple fluorine atoms significantly influences the fragmentation behavior of organic molecules, often leading to complex rearrangements and challenging spectral interpretation. This guide aims to provide a foundational understanding of the key fragmentation pathways, supported by detailed experimental protocols and visual diagrams to aid in method development and data analysis.

Comparative Fragmentation Analysis

The mass spectrometric fragmentation of this compound is predicted to be initiated by common fragmentation events for carboxylic acids, such as the neutral loss of water and decarboxylation. However, the presence of two trifluoromethyl groups on the same carbon atom introduces unique fragmentation channels, including the potential for rearrangement and elimination of trifluoromethyl radicals or related neutral species.

To provide a clear comparison, the predicted fragmentation data for the target compound is presented alongside experimental data for Perfluorooctanoic acid (PFOA), a well-studied perfluorinated carboxylic acid, and 3-hydroxybutanoic acid, a non-fluorinated analogue.

Compound Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragmentations
This compound ESI (-)241.001221.006, 197.001, 153.006, 127.011, 85.003Loss of HF, Loss of CO₂, Loss of CO₂ and HF, Further fragmentation of the fluorinated backbone
Perfluorooctanoic acid (PFOA) ESI (-)412.966368.971, 324.976, 280.981, 218.986, 168.991, 118.996Initial loss of CO₂, followed by successive losses of C₂F₄ units[1]
3-Hydroxybutanoic acid EI (+)104.04789.023, 71.049, 59.049, 45.033, 43.018Loss of CH₃, Loss of H₂O and CH₃, Loss of COOH, α-cleavage

Note: The fragmentation data for this compound is based on computational prediction and should be confirmed by experimental analysis.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathway of this compound in negative ion mode electrospray ionization.

Predicted ESI(-) Fragmentation of this compound M [M-H]⁻ m/z 241.001 F1 [M-H-HF]⁻ m/z 221.006 M->F1 -HF F2 [M-H-CO₂]⁻ m/z 197.001 M->F2 -CO₂ F3 [M-H-CO₂-HF]⁻ m/z 177.006 F2->F3 -HF F4 [CF₃CO]⁻ m/z 97.993 F2->F4 - CH₂(CF₃)OH F5 [CF₃]⁻ m/z 69.001 F4->F5 -CO

Caption: Predicted Fragmentation Pathway.

Experimental Protocols

Accurate and reproducible mass spectrometric analysis of small fluorinated carboxylic acids requires carefully optimized experimental conditions. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis with Silylation

This method is suitable for volatile or semi-volatile carboxylic acids after derivatization to increase their volatility and thermal stability.

  • Sample Preparation and Derivatization:

    • To 100 µL of a sample solution, add a suitable internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis

This method is highly sensitive and selective for the direct analysis of fluorinated carboxylic acids in complex matrices.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., methanol/water, 50:50 v/v) to a final concentration in the low ng/mL to µg/mL range.

    • Add an appropriate internal standard.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for the target analyte and its fragments.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of the target compound and its alternatives.

General Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Sample Collection SP2 Internal Standard Spiking SP1->SP2 SP3 Dilution / Extraction SP2->SP3 SP4 Derivatization (for GC-MS) SP3->SP4 A1 LC-MS/MS Analysis SP3->A1 A2 GC-MS Analysis SP4->A2 D1 Peak Integration A1->D1 A2->D1 D2 Quantification D1->D2 D3 Fragmentation Analysis D1->D3

Caption: Analytical Workflow Diagram.

References

A Comparative Guide to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid and Structurally Related Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a compound's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity for biological targets. This guide provides a comparative analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid and its analogs.

The compounds selected for this comparative analysis are:

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid: The primary analog of interest.

  • 3-Hydroxy-3-methylbutanoic acid: The non-fluorinated counterpart to the primary analog.

  • 3,3,3-Trifluoropropanoic acid: An analog lacking the β-hydroxyl and methyl groups.

  • Trifluoroacetic acid (TFA): A widely used, simple fluorinated carboxylic acid.

Physicochemical Properties: A Comparative Analysis

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its behavior in physiological and chemical systems. The electron-withdrawing nature of fluorine atoms significantly impacts the acidity of nearby functional groups.

CompoundStructurepKa Value
4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid CF₃C(OH)(CH₃)CH₂COOHNot available
3-Hydroxy-3-methylbutanoic acid (CH₃)₂C(OH)CH₂COOHNot available
3,3,3-Trifluoropropanoic acid CF₃CH₂COOH~3.06
Trifluoroacetic acid (TFA) CF₃COOH~0.23 - 0.52[1][2][3][4][5]

Note: Experimentally determined pKa values for 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid and 3-Hydroxy-3-methylbutanoic acid are not readily found in the cited literature. The pKa of 3,3,3-Trifluoropropanoic acid is approximately 3.06.

The strong electron-withdrawing effect of the trifluoromethyl group in trifluoroacetic acid (TFA) leads to a significant increase in acidity (lower pKa) compared to non-fluorinated acetic acid (pKa ~4.76). This effect is expected to be present in 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid as well, making it a stronger acid than its non-fluorinated counterpart, 3-hydroxy-3-methylbutanoic acid. The additional trifluoromethyl group in the target compound, this compound, would likely result in an even lower pKa due to the cumulative inductive effect.

Experimental Protocols: Synthesis of Key Compounds

Detailed and reproducible synthetic protocols are essential for researchers. Below are summaries of synthetic methods for the discussed compounds.

Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

A common precursor for the synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. The synthesis of this precursor can be achieved through asymmetric aldol reactions or enantioselective reduction of corresponding keto-esters.

Workflow for the Synthesis of a β-Hydroxy Acid Precursor:

G Fluorinated Precursor Fluorinated Precursor Asymmetric Aldol Reaction Asymmetric Aldol Reaction Fluorinated Precursor->Asymmetric Aldol Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Aldol Reaction (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one Asymmetric Aldol Reaction->(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one Oxidation Oxidation (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one->Oxidation 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid Oxidation->4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

Caption: General workflow for the synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid.

Synthesis of 3-Hydroxy-3-methylbutanoic Acid

A detailed protocol for the synthesis of (R)-(-)-3-Hydroxybutanoic acid is available from Organic Syntheses, which involves the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB).[1]

Experimental Procedure Summary:

  • A mixture of poly-[(R)-3-hydroxybutyric acid] (PHB) in 1,2-dichloroethane is heated to reflux.[1]

  • A solution of concentrated sulfuric acid in absolute methanol is added, and the mixture is refluxed for 3 days.[1]

  • After cooling, the reaction mixture is worked up with brine and extracted with chloroform.[1]

  • The combined organic layers are washed, dried, and concentrated to yield the crude product.[1]

  • The crude product is then distilled under reduced pressure to give pure (R)-(-)-methyl 3-hydroxybutanoate.[1]

  • The methyl ester can then be hydrolyzed to the desired carboxylic acid.[1]

Synthesis of 3,3,3-Trifluoropropanoic Acid

Several methods for the synthesis of 3,3,3-trifluoropropionic acid have been reported. One common method involves the oxidation of 3,3,3-trifluoropropionaldehyde.

General Reaction Scheme:

G 3,3,3-Trifluoropropionaldehyde 3,3,3-Trifluoropropionaldehyde Oxidation Reaction Oxidation Reaction 3,3,3-Trifluoropropionaldehyde->Oxidation Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation Reaction 3,3,3-Trifluoropropanoic acid 3,3,3-Trifluoropropanoic acid Oxidation Reaction->3,3,3-Trifluoropropanoic acid

Caption: General synthesis of 3,3,3-Trifluoropropanoic acid via oxidation.

Biological Activity and Applications

While specific biological activity data for 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is limited, the introduction of trifluoromethyl groups is a well-established strategy to enhance the biological efficacy and metabolic stability of drug candidates. Fluorinated β-hydroxy acids and their derivatives are of interest in drug discovery due to their potential to mimic natural substrates and inhibit enzymatic pathways.

Conclusion

This guide provides a comparative overview of this compound and its analogs, with a focus on the more characterized compound, 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid. The analysis of related compounds highlights the significant influence of trifluoromethyl groups on the acidity of carboxylic acids. The provided synthetic workflows offer a starting point for researchers interested in preparing these and similar fluorinated molecules. Further experimental investigation into the physicochemical properties and biological activities of this compound is warranted to fully understand its potential applications in various scientific fields.

References

Analytical techniques for the characterization of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques for the characterization of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a molecule of significant interest in pharmaceutical and materials science research. This document provides a comparative overview of various analytical methods, complete with experimental protocols and data presented for easy comparison. The insights are tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of the characterization of this complex fluorinated compound.

While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from closely related fluorinated carboxylic acids and trifluoromethyl-containing compounds to provide representative analytical outcomes. This approach allows for a meaningful comparison, although researchers should anticipate minor variations in actual experimental data.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental for elucidating the chemical structure, identifying functional groups, and determining the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR Data:

  • -OH Proton: A broad singlet, chemical shift is concentration and solvent dependent.

  • -CH₂- Protons: A singlet or an AB quartet depending on the chiral nature of the environment.

Expected ¹³C NMR Data:

  • Carboxylic Carbon (-COOH): Expected in the range of 160-180 ppm.

  • Quaternary Carbon (-C(CF₃)₂OH): Signal will be split by the attached fluorine atoms (quartet of quartets).

  • Methylene Carbon (-CH₂-): Signal will show coupling to the adjacent quaternary center.

  • Trifluoromethyl Carbons (-CF₃): Two equivalent CF₃ groups will appear as a quartet.

Expected ¹⁹F NMR Data:

  • -CF₃ Groups: A single signal for the two equivalent trifluoromethyl groups, likely a singlet or showing minor coupling to other nuclei. The chemical shift relative to a standard like CFCl₃ is characteristic.

Table 1: Comparison of NMR Spectroscopic Data for Related Fluorinated Carboxylic Acids

Analytical MethodRepresentative CompoundKey Observations and Rationale
¹H NMR Trifluoroacetic Acid (TFA)A single resonance for the acidic proton, highly dependent on solvent and concentration.
¹³C NMR Perfluorooctanoic Acid (PFOA)Multiple signals for the fluorinated carbon chain, with characteristic splitting patterns due to C-F coupling. The carboxylic acid carbon appears downfield.
¹⁹F NMR Branched Perfluorinated Carboxylic Acid Isomers¹⁹F NMR is crucial for identifying and distinguishing between linear and branched isomers, which is not always possible with mass spectrometry alone.[1]

Experimental Protocol: NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of -2 to 15 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

¹⁹F NMR Protocol:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -90 ppm relative to CFCl₃).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a common technique for carboxylic acids.

Expected Mass Spectrum Data (Negative Ion Mode ESI):

  • [M-H]⁻ Ion: The deprotonated molecule will be the most prominent ion, confirming the molecular weight.

  • Fragment Ions: Fragmentation may occur through the loss of CO₂, H₂O, or CF₃ groups.

Table 2: Comparison of Mass Spectrometry Techniques for Fluorinated Organic Acids

Analytical MethodKey FeaturesApplication to Target Molecule
LC-MS/MS High sensitivity and selectivity, considered the gold standard for PFAS analysis.[2]Ideal for quantification at trace levels and for complex matrices.
GC-MS Suitable for volatile and thermally stable compounds. Derivatization may be required for carboxylic acids.[3][4]Can be used after derivatization to improve volatility. Useful for identifying impurities.
High-Resolution MS (HRMS) Provides accurate mass measurements, enabling the determination of elemental composition.Confirms the molecular formula and aids in the identification of unknown metabolites or degradation products.

Experimental Protocol: LC-MS/MS

Objective: To determine the molecular weight and fragmentation pattern, and to quantify the analyte.

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from a high percentage of A to a high percentage of B to ensure elution and separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Mode: Full scan for identification and selected reaction monitoring (SRM) for quantification.

  • Capillary Voltage: ~3.0-4.0 kV.

  • Source Temperature: ~120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Vibrational Bands:

  • O-H Stretch (Carboxylic Acid and Alcohol): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-F Stretches (CF₃ groups): Strong, characteristic bands in the region of 1100-1300 cm⁻¹.[5]

  • C-O Stretch: In the region of 1210-1320 cm⁻¹.

Table 3: Comparison of Vibrational Spectroscopy Techniques

Analytical MethodKey FeaturesApplication to Target Molecule
FTIR Spectroscopy Highly sensitive to polar functional groups.Excellent for identifying the -OH, -C=O, and C-F functional groups.
Raman Spectroscopy Complements FTIR, particularly for non-polar bonds and symmetric vibrations.Useful for observing the C-C backbone and symmetric CF₃ vibrations.
Sum Frequency Generation (SFG) Vibrational Spectroscopy Surface-specific technique.Can be used to study the orientation and ordering of the trifluoromethyl groups at interfaces.[6][7][8]

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (ATR):

  • Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

Data Acquisition:

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Perform baseline correction and peak picking on the resulting spectrum.

Chromatographic Techniques

Chromatographic methods are employed to separate the target analyte from impurities or other components in a mixture and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like carboxylic acids.

Typical HPLC Setup:

  • Detection: UV detection (at a low wavelength like 210 nm) or coupled with a mass spectrometer (LC-MS).

  • Stationary Phase: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Gas Chromatography (GC)

GC is suitable for volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.

Derivatization:

  • Esterification (e.g., with methanol or diazomethane) to convert the carboxylic acid to its corresponding ester.

  • Silylation to replace the acidic proton with a trimethylsilyl (TMS) group.

Table 4: Comparison of Chromatographic Techniques

Analytical MethodAdvantagesDisadvantages
HPLC No derivatization required; suitable for non-volatile compounds; wide range of detectors available.Lower resolution compared to capillary GC.
GC High resolution and efficiency.Requires derivatization for carboxylic acids; not suitable for thermally labile compounds.[9]
Ion Chromatography (IC) Excellent for the separation of ionic species.Primarily used for inorganic ions but can be adapted for organic acids.

Workflow and Relationships

The following diagrams illustrate the typical experimental workflows for the characterization of this compound.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS IR Vibrational Spectroscopy (FTIR/Raman) Sample->IR Chrom Chromatography (HPLC/GC) Sample->Chrom Structure Structural Elucidation NMR->Structure MW Molecular Weight & Formula MS->MW Purity Purity & Quantification MS->Purity Func_Groups Functional Group ID IR->Func_Groups Chrom->Purity A Initial Characterization B Structural Confirmation A->B NMR D Spectroscopic ID A->D FTIR C Purity Assessment B->C HPLC/GC E Molecular Weight B->E MS F Quantitative Analysis C->F LC-MS/MS

References

A Comparative Guide to Enantiomeric Excess Determination of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral fluorinated compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a molecule featuring a quaternary stereocenter with two trifluoromethyl groups. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature on the chiral resolution of this exact molecule is limited, this guide presents methodologies adapted from the analysis of structurally similar fluorinated hydroxy acids and alcohols.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the potential performance of each technique for the ee determination of this compound or its derivatives. The data is representative of what can be expected based on the analysis of analogous compounds.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Analyte FormMobile PhaseExpected Separation Factor (α)Expected Resolution (Rs)
Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Underivatized AcidHexane/Isopropanol with Trifluoroacetic Acid (TFA)1.2 - 1.5> 1.5
Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Methyl EsterHexane/Isopropanol1.3 - 1.8> 2.0
Cinchona Alkaloid-basedUnderivatized AcidMethanol/Acetic Acid/Triethylamine1.1 - 1.4> 1.5

Table 2: Chiral Gas Chromatography (GC)

Chiral Stationary Phase (CSP)Analyte FormCarrier GasTemperature ProgramExpected Separation Factor (α)
Cyclodextrin-based (e.g., Chirasil-DEX CB)Methyl EsterHelium100°C to 200°C gradient1.1 - 1.3
Cyclodextrin-based (e.g., Chirasil-DEX CB)Trifluoroacetyl (TFA) EsterHydrogen80°C to 180°C gradient> 1.2

Table 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

MethodChiral AuxiliarySolventExpected Chemical Shift Difference (Δδ in ppm)
Chiral Solvating Agent (CSA)Quinine or (R/S)-1-(9-Anthryl)-2,2,2-trifluoroethanolCDCl₃0.05 - 0.2
Chiral Derivatizing Agent (CDA)(S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)CDCl₃0.1 - 0.5

Experimental Protocols

Detailed methodologies for each of the key experimental approaches are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. For a highly polar and acidic molecule like this compound, derivatization of the carboxylic acid to its methyl ester can often improve peak shape and resolution.

Protocol 1a: Analysis of the Underivatized Carboxylic Acid

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is recommended.

  • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Protocol 1b: Analysis of the Methyl Ester Derivative

  • Derivatization:

    • Dissolve the carboxylic acid (10 mg) in methanol (1 mL).

    • Add a few drops of concentrated sulfuric acid and heat the mixture at reflux for 2-4 hours.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Column: Polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-hexane/isopropanol (e.g., 95:5 v/v). The absence of an acidic modifier is often possible with the ester.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the derivatized analyte in the mobile phase.

Chiral Gas Chromatography (GC)

For GC analysis, the analyte must be volatile. Therefore, derivatization of both the carboxylic acid and the hydroxyl group is necessary.

Protocol 2: Analysis of the Derivatized Analyte

  • Derivatization: A two-step derivatization is often employed.

    • Esterification: Convert the carboxylic acid to its methyl ester as described in the HPLC protocol.

    • Acylation: React the resulting hydroxyester with a fluorinated acylating agent like trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine to cap the hydroxyl group. This not only increases volatility but can also enhance chiral recognition.[1]

  • Column: A cyclodextrin-based chiral capillary column, such as Chirasil-DEX CB, is a good starting point.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C).

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane or dichloromethane).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two trifluoromethyl groups makes ¹⁹F NMR a highly sensitive method for determining the enantiomeric excess. This can be achieved by using a chiral solvating agent (CSA) or by creating diastereomers with a chiral derivatizing agent (CDA).

Protocol 3a: Using a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the analyte (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

    • Acquire a ¹⁹F NMR spectrum of the underivatized analyte.

    • Add a molar equivalent of a chiral solvating agent (e.g., quinine) to the NMR tube.

    • Acquire another ¹⁹F NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two distinct peaks or sets of peaks.

  • NMR Acquisition: Use a standard ¹⁹F NMR pulse program. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the signals corresponding to the two diastereomeric complexes.

Protocol 3b: Using a Chiral Derivatizing Agent (CDA)

  • Derivatization:

    • React the analyte with an enantiomerically pure chiral derivatizing agent that can form a covalent bond with either the hydroxyl or carboxyl group. A common choice is (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • The reaction is typically carried out in an NMR tube with a small amount of a base (e.g., pyridine-d₅) to scavenge the HCl produced.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: The two diastereomers will give rise to separate signals in the ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric excess by integration.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Analyte derivatize Derivatization (Optional, e.g., Methyl Ester) start->derivatize If needed dissolve Dissolve in Mobile Phase start->dissolve derivatize->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate ee integrate->calculate end end calculate->end Report Result GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Analyte esterify Esterification (e.g., Methyl Ester) start->esterify acylate Acylation (e.g., TFAA) esterify->acylate dissolve Dissolve in Solvent acylate->dissolve gc Chiral GC System dissolve->gc chromatogram Obtain Chromatogram gc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate ee integrate->calculate end end calculate->end Report Result NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing analyte Analyte in NMR Tube csa Add Chiral Solvating Agent analyte->csa cda Add Chiral Derivatizing Agent analyte->cda nmr ¹⁹F NMR Spectrometer csa->nmr cda->nmr spectrum Acquire Spectrum nmr->spectrum integrate Integrate Signals spectrum->integrate calculate Calculate ee integrate->calculate end end calculate->end Report Result

References

Performance Unveiled: A Comparative Guide to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid and its Catalytic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the predicted catalytic performance of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid against established fluorinated catalysts. Due to a lack of direct experimental data for the target compound, this guide leverages performance data from structurally similar and widely used catalysts, namely Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP), to infer its potential applications and efficacy.

The unique molecular architecture of this compound, featuring two trifluoromethyl groups and a hydroxyl group alpha to a carboxylic acid moiety, suggests its potential as a potent Brønsted acid catalyst. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly enhance the acidity of the carboxylic proton, making it a promising candidate for a variety of acid-catalyzed reactions.

Inferred Catalytic Profile

Based on the established catalytic applications of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP), it is anticipated that this compound could effectively catalyze reactions such as:

  • Esterifications and Transesterifications: The high Brønsted acidity should facilitate the protonation of carbonyl groups, activating them towards nucleophilic attack by alcohols.

  • Rearrangement Reactions: Cationic intermediates in reactions like the Pinacol rearrangement could be effectively generated and stabilized.

  • Deprotection of Acid-Labile Protecting Groups: Its strong acidity would likely enable the efficient cleavage of protecting groups such as Boc, trityl, and silyl ethers.[1]

  • Condensation Reactions: Formation of imines and enamines, as well as aldol-type reactions, could be promoted.[2]

The presence of the hydroxyl group might also allow for bifunctional catalysis, where the molecule acts as both a Brønsted acid and a hydrogen bond donor, potentially influencing the stereoselectivity of certain reactions.

Comparative Performance of Alternative Catalysts

To provide a tangible benchmark, the following sections detail the proven catalytic performance of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP).

Trifluoroacetic Acid (TFA)

TFA is a widely utilized strong organic acid in various chemical transformations due to its high acidity (pKa of 0.23), relatively low boiling point, and good solubility in many organic solvents.[1][3]

Table 1: Catalytic Performance of Trifluoroacetic Acid (TFA) in Representative Reactions

Reaction TypeSubstratesProductCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoleso-phenylenediamine, aromatic aldehydes2-aryl-1-arylmethyl-1H-1,3-benzimidazole10Ethanol/WaterRoom Temperature85-95[2]
Synthesis of Tri- and Tetrasubstituted Furanstert-butyl acetoacetate, α-haloketone2-hydroxy-3-acetylfuranStoichiometricDichloromethane0 to RT60-80[4]
Reductive Trifluoroethylation of AminesSecondary amines, trifluoroacetic acid, silaneTertiary β-fluoroalkylamineStoichiometric (as reagent)DichloromethaneRoom Temperature50-90[5]
Hexafluoroisopropanol (HFIP)

HFIP is a unique fluorinated alcohol that acts as a powerful hydrogen bond donor and can stabilize cationic intermediates.[6] While less acidic than TFA, its ability to activate substrates through hydrogen bonding makes it an effective promoter for a different range of reactions, often under milder conditions.[7][8][9]

Table 2: Catalytic Performance of Hexafluoroisopropanol (HFIP) in Representative Reactions

Reaction TypeSubstratesProductCatalyst/PromoterSolventTemperature (°C)Yield (%)Reference
Gold-Catalyzed CycloisomerizationsPropargylamides, ynoic acidsHeterocyclesAuCl(L)HFIP25-80up to 99[8][9]
Pd-Catalyzed C-H ActivationAromatic compoundsFunctionalized aromaticsPd(OAc)2HFIP100-12070-95[7]
Difunctionalization of AlkenesAlkenes, nucleophilesDensely functionalized productsOften catalyst-freeHFIPRoom Temperature60-90[10]

Experimental Protocols

The following are representative experimental protocols for reactions catalyzed by TFA and HFIP, which can serve as a starting point for evaluating the catalytic activity of this compound.

Protocol 1: TFA-Catalyzed Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles
  • Materials: o-phenylenediamine (1 mmol), aromatic aldehyde (2 mmol), Trifluoroacetic Acid (0.1 mmol, 10 mol%), ethanol (5 mL), water (1 mL).

  • Procedure: To a solution of o-phenylenediamine in ethanol/water, the aromatic aldehyde is added, followed by the catalytic amount of Trifluoroacetic Acid. The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[2]

Protocol 2: HFIP-Promoted Gold-Catalyzed Cycloisomerization of a Ynoic Acid
  • Materials: Ynoic acid (1 mmol), [AuCl(L)] (e.g., L = PPh3, 1-5 mol%), Hexafluoroisopropanol (HFIP, 2 mL).

  • Procedure: The ynoic acid and the gold catalyst are dissolved in HFIP. The reaction mixture is stirred at the specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired heterocyclic product.[8][9]

Visualizing Catalytic Pathways

The following diagrams illustrate the fundamental principles of Brønsted acid and hydrogen-bonding catalysis, which are the likely modes of action for this compound and its analogues.

Br_nsted_Acid_Catalysis cluster_activation Activation cluster_reaction Reaction Catalyst R-COOH Substrate Substrate (e.g., C=O) Catalyst->Substrate Proton Transfer Protonated_Substrate Protonated Substrate (Electrophilic) Substrate->Protonated_Substrate Nucleophile Nucleophile Protonated_Substrate->Nucleophile Nucleophilic Attack Product Product Nucleophile->Product Product->Catalyst Deprotonation Hydrogen_Bonding_Catalysis cluster_activation Activation via Hydrogen Bonding cluster_reaction Reaction HFIP HFIP (H-bond donor) Substrate Substrate (e.g., Electrophile) HFIP->Substrate H-bond formation Activated_Complex Activated Complex Substrate->Activated_Complex Nucleophile Nucleophile Activated_Complex->Nucleophile Enhanced Reactivity Product Product Nucleophile->Product

References

X-ray crystallography of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions. This guide focuses on the crystallographic analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid and its derivatives, compounds of significant interest in medicinal chemistry due to the unique properties conferred by their gem-difluoroalkyl and trifluoromethyl groups.

Currently, a comprehensive search of crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound and its direct derivatives. This knowledge gap presents both a challenge and an opportunity for researchers in the field. To bridge this gap, this guide provides a comparative look at a related fluorinated carboxylic acid with available crystallographic data, outlines a general experimental protocol for crystallographic studies, and discusses potential synthetic strategies.

A Case Study: The Crystal Structure of Perfluorononanoic Acid

While not a direct analogue, perfluorononanoic acid (PFNA) serves as an instructive example of a highly fluorinated carboxylic acid whose crystal structure has been determined.[1][2] Analysis of its crystallographic data offers valuable insights into the packing and intermolecular interactions dominated by fluorine atoms and the carboxylic acid moiety.

Below is a summary of the crystallographic data for perfluorononanoic acid.

Crystallographic Parameter Perfluorononanoic Acid (PFNA)
Chemical FormulaC₉HF₁₇O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)26.172(1)
b (Å)5.6345(2)
c (Å)10.9501(4)
α (°)90
β (°)98.752(2)
γ (°)90
Volume (ų)1597.9(1)
Z4

Table 1: Crystallographic data for Perfluorononanoic Acid (PFNA). Data sourced from publicly available crystallographic information.[1][2]

The structure of PFNA reveals dimers formed through hydrogen bonding between the carboxylic acid groups.[1] This is a common motif in carboxylic acids and understanding how the extensive fluorination of the alkyl chain influences this packing is crucial for predicting the solid-state properties of similar molecules.

Experimental Protocols: A Roadmap to Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of this compound derivatives, a well-defined experimental workflow is essential. The following protocol outlines the key steps for single-crystal X-ray diffraction analysis of a small organic molecule.

Synthesis and Purification

The initial and most critical step is the synthesis of the target compound in high purity. The presence of impurities can significantly hinder crystallization. Potential synthetic routes towards fluorinated β-hydroxy carboxylic acids could involve chemoenzymatic methods, such as the aldolase-catalyzed reaction between fluoropyruvate and appropriate aldehydes, followed by oxidation. Another approach could be the direct β-C(sp³)–H fluorination of carboxylic acids, a strategy that has seen recent advancements.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging part of the process. A common method for small organic molecules is slow evaporation of a saturated solution.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is sparingly soluble.

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data, which consists of a series of diffraction spots of varying intensities, is then processed. The positions of the spots are used to determine the unit cell dimensions and space group of the crystal. The intensities are used to determine the arrangement of atoms within the unit cell. This process, known as structure solution, can be achieved using various computational methods, such as direct methods or Patterson methods.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizing the Workflow

The journey from a synthesized compound to a fully characterized crystal structure involves a series of interconnected steps. The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel fluorinated organic acid.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation publication publication validation->publication Publication/ Dissemination

Figure 1. A generalized workflow for the synthesis and crystallographic analysis of novel fluorinated organic acids.

Conclusion

While the crystal structure of this compound and its derivatives remains to be elucidated, this guide provides a framework for researchers to pursue this goal. By leveraging knowledge from related fluorinated compounds like perfluorononanoic acid and employing systematic experimental protocols, the scientific community can work towards filling this knowledge gap. The determination of these crystal structures will undoubtedly provide critical insights for the rational design of new pharmaceuticals and advanced materials.

References

A Comparative Analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid Against Other Chiral Acids for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the synthesis of chiral drugs and fine chemicals. The choice of a suitable chiral resolving agent is paramount for the successful isolation of a desired enantiomer from a racemic mixture. This guide provides a comparative overview of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a fluorinated chiral acid, benchmarked against classical resolving agents.

The primary method for chiral resolution on a larger scale is the formation of diastereomeric salts. This involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation through techniques like fractional crystallization.

Performance Comparison of Chiral Resolving Agents

While direct, head-to-head comparative studies for this compound are not extensively available in peer-reviewed literature, the following tables provide a benchmark based on the performance of commonly used chiral acids in the resolution of racemic amines. This data serves as a reference point for evaluating the potential efficacy of novel resolving agents like the target fluorinated acid.

Table 1: Performance of Common Chiral Acids in the Resolution of 1-Phenylethylamine

Chiral Resolving AgentRacemic AmineSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved Amine
(S)-Mandelic Acid1-PhenylethylamineEthanolHigh>95%
L-Tartaric Acid1-PhenylethylamineMethanolModerate to High>90%
(1S)-(+)-10-Camphorsulfonic Acid1-PhenylethylamineMethanolModerate~85%

Note: The performance of a chiral resolving agent is highly dependent on the specific substrate, solvent, and crystallization conditions. The data presented is illustrative and may vary.

The Role of Fluorination in Chiral Resolution

The introduction of fluorine atoms into a chiral resolving agent, as in the case of this compound, can significantly influence its properties and, consequently, its effectiveness in chiral resolution. The high electronegativity and steric demand of trifluoromethyl groups can lead to more defined and rigid diastereomeric salt crystals, potentially enhancing the difference in solubility between the diastereomers and leading to a more efficient separation. Further experimental investigation is required to quantify the performance of this and other fluorinated chiral acids against established resolving agents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of chiral resolving agents. Below are representative methodologies for diastereomeric salt resolution and the subsequent analysis of enantiomeric excess.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the general procedure for the resolution of a racemic amine using a chiral acid.

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

    • In a separate flask, dissolve one equivalent of the chiral acid (e.g., this compound) in the same solvent, also with gentle heating.

    • Slowly add the chiral acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For further crystallization, the solution can be cooled in an ice bath or stored at a lower temperature for an extended period.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).

    • Stir the mixture until the salt has completely dissolved and the amine has been extracted into the organic layer.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for determining the enantiomeric purity of a sample.

  • Sample Preparation: Prepare a solution of the resolved amine in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based CSP).

    • Mobile Phase: A mixture of solvents such as hexane and isopropanol, often with a small amount of an additive like diethylamine for amine analysis. The exact composition should be optimized for the specific analyte and column.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs.

  • Analysis:

    • Inject a small volume of the sample onto the HPLC system.

    • Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 3: Determination of Enantiomeric Excess (ee) by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will have distinct NMR signals.

  • Derivatization:

    • In an NMR tube, dissolve a known amount of the resolved amine in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a molar equivalent of an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride).

    • Ensure the reaction goes to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Analysis:

    • Identify a set of well-resolved signals corresponding to each diastereomer.

    • Integrate the signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.

Visualizing the Workflow

To better understand the logical flow of a chiral resolution experiment, the following diagrams are provided.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Chiral_Acid Chiral Resolving Acid (e.g., S-Acid) Chiral_Acid->Salt_Formation Diastereomers Mixture of Diastereomers (R,S-salt and S,S-salt) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (in Mother Liquor) Crystallization->More_Soluble Liberation_1 Liberation of Amine (Base Treatment) Less_Soluble->Liberation_1 Liberation_2 Liberation of Amine (Base Treatment) More_Soluble->Liberation_2 Pure_Enantiomer_1 Enantiomerically Enriched Amine (e.g., R-Amine) Liberation_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Enantiomerically Enriched Amine (e.g., S-Amine) Liberation_2->Pure_Enantiomer_2

A general workflow for chiral resolution via diastereomeric salt formation.

ee_Determination_Workflow cluster_hplc Chiral HPLC cluster_nmr Chiral NMR HPLC_Sample Prepare Sample HPLC_Inject Inject on Chiral Column HPLC_Sample->HPLC_Inject HPLC_Separate Separation of Enantiomers HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Calculate Calculate ee from Peak Areas HPLC_Detect->HPLC_Calculate NMR_Sample Prepare Sample with Chiral Derivatizing Agent NMR_Acquire Acquire NMR Spectrum NMR_Sample->NMR_Acquire NMR_Analyze Integrate Diastereomeric Signals NMR_Acquire->NMR_Analyze NMR_Calculate Calculate ee from Integral Ratios NMR_Analyze->NMR_Calculate Resolved_Amine Enantiomerically Enriched Amine Resolved_Amine->HPLC_Sample Resolved_Amine->NMR_Sample

Workflow for the determination of enantiomeric excess.

Comparative Analysis of Fluorinated α-Hydroxy Carboxylic Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of complex molecules are paramount. This guide provides a comparative analysis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid against a close structural analog, 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid. The comparison is based on typical data found in a Certificate of Analysis (CoA), supported by detailed experimental protocols and visual workflows.

Certificate of Analysis: A Comparative Overview

The quality and purity of a chemical reagent are critical for reproducible and reliable experimental results. Below is a comparison of typical analytical specifications for this compound and a common alternative, 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid.

ParameterThis compound4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
Appearance White to off-white solidWhite to pale yellow solid or liquid
Purity (¹H NMR) ≥98%≥97.5%
Purity (HPLC) ≥98%≥97.5%[1]
Identity (¹⁹F NMR) Conforms to structureConforms to structure
Identity (FTIR) Conforms to structureConforms to structure
Melting Point 95-99 °CNot specified (may be a fused solid or liquid)[1]
Solubility Soluble in water, methanol, DMSOSoluble in polar organic solvents

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. The following are standard protocols for the key analytical tests cited in the comparative table.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is widely used for the separation and quantification of perfluorinated carboxylic acids (PFCAs).[2][3]

  • Instrumentation: Agilent 1200-HPLC with a UV detector or equivalent.

  • Column: SUPELCOSIL LC-18 (4.6 x 250 mm) or equivalent C8 or C18 column.[3][4]

  • Mobile Phase: A gradient of methanol and water is often employed. For isocratic elution, a mixture such as methanol and water (86:14, v/v) can be used.[3] The addition of an ion-pairing agent like ammonium acetate can improve peak shape and separation.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 255 nm, particularly after derivatization.[3]

  • Derivatization (Optional for Enhanced Sensitivity): For UV or fluorescence detection, derivatization of the carboxylic acid group is a common strategy.[2][3][5] A reagent such as 3-bromoacetyl coumarin can be used to introduce a fluorescent tag, significantly lowering the limit of detection.[2][5][6]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent like methanol.

  • Analysis: The peak area of the analyte is compared to that of a reference standard of known concentration to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of fluorinated organic compounds.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Analysis: The integral of the proton signals corresponding to the analyte is compared to the integrals of signals from any impurities to determine purity. The chemical shifts and coupling patterns confirm the proton environment in the molecule.

  • ¹⁹F NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Analysis: This technique is particularly informative for fluorinated compounds. It provides information on the number and electronic environment of the fluorine atoms, serving as a definitive test of identity for compounds like this compound.

Visualizing Experimental Workflows and Logical Comparisons

To further clarify the analytical process and the relationship between the compounds, the following diagrams are provided.

G cluster_0 Purity Analysis Workflow A Sample Preparation (Dissolution in Methanol) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (255 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Calculation (≥98%) E->F

Caption: Workflow for HPLC-based purity determination.

G cluster_1 Structural Comparison Root Fluorinated α-Hydroxy Carboxylic Acids A 4,4,4-Trifluoro-3-hydroxy-3- (trifluoromethyl)butanoic acid Root->A CF3 group B 4,4,4-Trifluoro-3-hydroxy-3- methylbutanoic acid Root->B CH3 group C Increased Electronegativity A->C D Altered Reactivity & pKa B->D C->D

Caption: Comparison of structural and property differences.

References

Literature comparison of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential synthetic routes for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, a valuable fluorinated building block in pharmaceutical and materials science. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide outlines the most plausible and established methods for the synthesis of β-hydroxy acids, adapted for this specific, highly fluorinated target molecule. The primary focus is on the Reformatsky and Barbier-type reactions, which are well-suited for the formation of the key carbon-carbon bond.

Comparison of Synthetic Methods

The synthesis of this compound presents a unique challenge due to the presence of two trifluoromethyl groups, which significantly influences the reactivity of the precursor molecules. The most direct and feasible approaches involve the nucleophilic addition of an acetate enolate or its equivalent to hexafluoroacetone.

MethodKey ReagentsTypical SolventsGeneral Reaction ConditionsReported Yield (for analogous reactions)AdvantagesDisadvantages
Reformatsky Reaction Zinc, Ethyl bromoacetate, HexafluoroacetoneTHF, Diethyl ether, TolueneMild to moderate temperatures (0°C to reflux)60-90%Tolerant of a wide range of functional groups; relatively mild conditions.Requires activation of zinc; can be sensitive to reaction conditions.
Barbier-type Reaction Magnesium, Ethyl bromoacetate, HexafluoroacetoneTHF, Diethyl etherGenerally low temperatures to room temperature50-85%One-pot procedure; can be more rapid than the Reformatsky reaction.Organomagnesium intermediates are highly reactive and less selective; sensitive to moisture.

Note: The yields presented are based on analogous reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Proposed Synthesis via Reformatsky Reaction

This protocol describes the synthesis of the ethyl ester of the target acid, which can then be hydrolyzed to the final product.

Materials:

  • Zinc dust (activated)

  • Iodine (for activation)

  • Ethyl bromoacetate

  • Hexafluoroacetone (gas or hydrate)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere. Add a small crystal of iodine and gently heat until the iodine color disappears.

  • Reaction Setup: Add anhydrous THF to the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and a small amount of hexafluoroacetone in anhydrous THF. Add a small portion of this solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a slight exotherm and disappearance of the shiny zinc surface).

  • Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise while bubbling hexafluoroacetone gas (1.1 equivalents) through the reaction mixture, or by adding hexafluoroacetone hydrate in portions. Maintain the reaction temperature at a suitable level (e.g., room temperature to gentle reflux) to ensure a steady reaction rate.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture until the starting materials are consumed (monitored by TLC or GC). Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The purified ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a THF/water mixture, followed by acidic workup.

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical workflow for the primary proposed synthesis routes to this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_methods Synthesis Methods HFA Hexafluoroacetone Reformatsky Reformatsky Reaction (Zinc) HFA->Reformatsky Barbier Barbier-type Reaction (Magnesium) HFA->Barbier EBA Ethyl Bromoacetate EBA->Reformatsky EBA->Barbier Intermediate Ethyl 4,4,4-Trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoate Reformatsky->Intermediate Forms Zinc Enolate Barbier->Intermediate Forms Grignard-like Reagent FinalProduct 4,4,4-Trifluoro-3-hydroxy- 3-(trifluoromethyl)butanoic Acid Intermediate->FinalProduct Hydrolysis

Caption: Proposed synthetic pathways to the target acid.

This guide serves as a foundational resource for researchers embarking on the synthesis of this highly fluorinated molecule. Further optimization and experimental validation are recommended to establish the most efficient and scalable synthetic route.

Safety Operating Guide

Proper Disposal of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and disposal procedures for 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

This guide provides researchers, scientists, and drug development professionals with a clear, procedural framework for the safe handling and disposal of this compound. The following protocols are synthesized from safety data sheets (SDS) to ensure a comprehensive approach to managing this chemical waste.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe skin burns and eye damage.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and face shield.To protect against splashes that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can result in severe burns.[2]
Body Protection Protective clothing, including a lab coat.To shield the body from accidental spills and contact.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator is necessary.To avoid inhalation of mist, vapors, or spray, which can be corrosive to the respiratory tract.[1]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse any vapors.[1]

Step 2: Contain the Spill

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.

Step 3: Absorb and Collect

  • Carefully absorb the spilled material with the inert absorbent.

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly.

  • Wash all contaminated clothing before reuse.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated waste must be handled as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent from spills, used PPE) in a designated, properly labeled, and sealed container.

  • The container should be kept in a well-ventilated and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Step 2: Labeling

  • Clearly label the waste container with the chemical name: "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive).

Step 3: Storage

  • Store the sealed waste container in a locked, designated hazardous waste storage area until collection.[1] The storage area should be cool and dry.[2]

Step 4: Professional Disposal

  • Dispose of the contents and the container through an authorized hazardous or special waste collection point.[1][2]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Emergency First-Aid Procedures

Table 2: First-Aid Measures for Exposure to this compound

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[1] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store Sealed Container in a Locked, Ventilated Area segregate->store dispose Arrange for Pickup by an Authorized Waste Disposal Service store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (CAS No. 17327-33-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1] It is also corrosive to metals.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]To protect against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4]To prevent skin contact which can lead to severe burns.[5]
Body Protection Chemical-resistant lab coat or apron.[2][3][6]To protect against accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.To avoid inhalation of corrosive vapors which can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[2]To protect feet from spills.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7] Review the Safety Data Sheet (SDS) thoroughly.[2]

  • Work Area: Conduct all work with this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

  • Dispensing: When dispensing, avoid creating mists or vapors.[5] Use appropriate tools (e.g., a pipette with a bulb, not mouth pipetting).

  • Transporting: When moving the chemical, use a secondary container to prevent spills.[7]

  • After Handling: Wash hands thoroughly with soap and water after handling.[1]

Storage Plan

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9][10]

  • Keep containers tightly closed and store in the original packaging.[1]

  • Store below eye level to minimize the risk of spills to the face and eyes.[2][7]

  • Segregate from incompatible chemicals to prevent hazardous reactions.[11]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure

  • Segregation: Collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container.[9] This compound is a halogenated organic acid.[12]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing the full chemical name and the associated hazards (Corrosive, Halogenated Organic Acid).[13]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed except when adding waste.[13]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[13]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.